Product packaging for 4,4-Difluoropiperidine hydrochloride(Cat. No.:CAS No. 144230-52-4)

4,4-Difluoropiperidine hydrochloride

Katalognummer: B134069
CAS-Nummer: 144230-52-4
Molekulargewicht: 157.59 g/mol
InChI-Schlüssel: OABUKBBBSMNNPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4,4-Difluoropiperidine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClF2N B134069 4,4-Difluoropiperidine hydrochloride CAS No. 144230-52-4

Eigenschaften

IUPAC Name

4,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUKBBBSMNNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374290
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144230-52-4
Record name 4,4-Difluoropiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144230-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 4,4-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-difluoropiperidine (B1302736) hydrochloride, a key building block in modern medicinal chemistry. Its unique properties, conferred by the gem-difluoro group, make it a valuable scaffold in the development of novel therapeutics. This document details established synthetic routes and provides a thorough analysis of its characterization, equipping researchers with the essential knowledge for its preparation and validation.

Synthesis of 4,4-Difluoropiperidine Hydrochloride

Two primary synthetic strategies have been prominently reported for the preparation of this compound. The first is a "one-pot" method commencing from N-Boc-4-piperidone, offering efficiency and scalability. The second involves the deprotection of a pre-synthesized N-benzyl-4,4-difluoropiperidine.

Method 1: One-Pot Synthesis from N-Boc-4-piperidone

This streamlined approach involves the fluorination of N-Boc-4-piperidone followed by the in-situ removal of the Boc protecting group and subsequent salt formation.[1] This method is advantageous due to its reduced number of workup and purification steps.[1]

Experimental Protocol:

A detailed experimental protocol for this one-pot synthesis is outlined below:

Step 1: Fluorination

  • To a four-necked flask, add dichloromethane (B109758) and N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.

  • Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

  • Slowly add a fluorinating agent, such as trifluorosulfenyl morpholine, dropwise over a period of approximately 240 minutes.

  • Allow the reaction to stir at a temperature between 10-30 °C.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with a sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude N-Boc-4,4-difluoropiperidine in a suitable solvent such as dioxane.

  • Add a solution of hydrogen chloride (e.g., 6N HCl in dioxane) to the mixture.

  • Stir the reaction for approximately 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to afford this compound.

  • The resulting solid can be further purified by pulping in a solvent like acetone, methanol, ethanol, or dichloromethane.[1]

Reaction Workflow:

synthesis_workflow_1 start N-Boc-4-piperidone fluorination Fluorination (Trifluorosulfenyl morpholine, Dichloromethane) start->fluorination intermediate N-Boc-4,4-difluoropiperidine fluorination->intermediate deprotection Boc Deprotection & Salification (HCl in Dioxane) intermediate->deprotection product 4,4-Difluoropiperidine Hydrochloride deprotection->product synthesis_workflow_2 start 1-Benzyl-4,4-difluoropiperidine debenzylation Debenzylation (1-Chloroethyl chloroformate, Dichloromethane) start->debenzylation intermediate Intermediate debenzylation->intermediate solvolysis Methanolysis (Methanol, Reflux) intermediate->solvolysis product 4,4-Difluoropiperidine Hydrochloride solvolysis->product characterization_workflow product 4,4-Difluoropiperidine Hydrochloride physical Physical Properties (Melting Point, Appearance) product->physical nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structural Confirmation & Purity Assessment physical->confirmation nmr->confirmation ir->confirmation ms->confirmation

References

An In-depth Technical Guide on the Conformational Analysis of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 4,4-difluoropiperidine (B1302736) hydrochloride, a compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms at the C4 position of the piperidine (B6355638) ring profoundly influences its stereoelectronic properties and conformational preferences, which are critical for its interaction with biological targets. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of the underlying chemical principles.

Core Concepts in Conformational Analysis

The conformational landscape of piperidine rings is typically dominated by two low-energy chair conformations that can interconvert via a higher-energy boat or twist-boat transition state. For substituted piperidines, the relative stability of the two chair conformers is determined by the steric and electronic effects of the substituents. In the case of 4,4-difluoropiperidine hydrochloride, the key determining factors include the anomeric effect, dipole-dipole interactions, and solvation effects.

A systematic study of a series of fluorinated piperidines has shown that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[1] For protonated piperidines (hydrochloride salts), charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atoms play a significant role.

Quantitative Conformational Data

While specific experimental data for this compound is not extensively published as a standalone study, a comprehensive analysis of various fluorinated piperidines provides valuable insights. The following table summarizes relevant computational data for closely related monofluorinated and difluorinated piperidine hydrochlorides, which allows for a reasoned extrapolation to the 4,4-difluoro analogue.[1]

Compound (HCl Salt)SolventCalculated ΔG (kcal/mol) (Equatorial - Axial)Experimental Observation
3-Fluoropiperidine HClWater+8.6Axial
3,5-Difluoropiperidine (B12995073) HClWater+6.2Axial
4-Fluoropiperidine (B2509456) HClWater+1.0Equatorial

Data extracted from a systematic study on fluorinated piperidines.[1]

The data indicates a strong preference for the axial conformation in 3- and 3,5-difluoropiperidine hydrochlorides in aqueous solution, which is attributed to favorable electrostatic interactions.[1] However, for 4-fluoropiperidine hydrochloride, the equatorial conformer is observed to be dominant in aqueous solution.[1] This suggests that the interplay of forces is finely balanced and highly dependent on the substitution pattern. For 4,4-difluoropiperidine, the geminal substitution introduces additional complexity.

Experimental and Computational Protocols

The conformational analysis of fluorinated piperidines typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include:

    • ¹H NMR: To determine chemical shifts and proton-proton coupling constants (³JHH).

    • ¹⁹F NMR: To observe the fluorine chemical shifts.

    • ¹H-¹⁹F Heteronuclear NMR (e.g., HOESY): To determine through-space proximities between protons and fluorine atoms.

    • J-resolved Spectroscopy: To accurately measure proton-fluorine coupling constants (ⁿJHF). The magnitude of vicinal coupling constants (³JHF) is particularly informative for determining dihedral angles.[1]

  • Data Analysis: The conformational preference is determined by analyzing the coupling constants. For instance, a large ³J(F,H) value is indicative of an anti-periplanar relationship, while a smaller value suggests a synclinal (gauche) arrangement.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Structure Building: The 3D structures of the possible conformers (e.g., chair with axial/equatorial fluorines, boat, twist-boat) of this compound are built using molecular modeling software.

  • Geometry Optimization and Energy Calculation: The geometries of the conformers are optimized, and their relative energies are calculated using DFT methods (e.g., M06-2X) with a suitable basis set (e.g., def2-QZVPP).[1]

  • Solvation Modeling: To simulate the effect of the solvent, a polarizable continuum model (PCM) can be employed.[1]

  • Analysis: The calculated free energy differences (ΔG) between the conformers indicate their relative populations at equilibrium.

Visualizing Conformational Equilibria and Workflows

Conformational Equilibrium of this compound

The following diagram illustrates the chair-chair interconversion of this compound. In this specific case, due to the geminal substitution at the 4-position, the two chair conformers are degenerate, meaning they have the same energy. One fluorine atom is always in an axial position, and the other is in an equatorial position.

Note: The DOT script above is a template. To render the actual chemical structures, you would need to replace the placeholder image URLs with actual images of the conformers. For the purpose of this text-based response, a descriptive DOT diagram is provided below.

Conformational_Equilibrium Chair-Chair Interconversion Conformer_A Chair Conformer (F_axial, F_equatorial) Transition_State Boat/Twist-Boat Transition State Conformer_A->Transition_State Conformer_B Chair Conformer (F_equatorial, F_axial) Transition_State->Conformer_B

Caption: Conformational equilibrium of this compound.

Experimental and Computational Workflow

The logical flow for a comprehensive conformational analysis is depicted below.

Workflow Conformational Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample_Prep Sample Preparation (4,4-Difluoropiperidine HCl in deuterated solvent) NMR_Acq NMR Data Acquisition (1H, 13C, 19F, HOESY) Sample_Prep->NMR_Acq NMR_Analysis NMR Data Analysis (Coupling Constants, NOEs) NMR_Acq->NMR_Analysis Conclusion Conclusion on Conformational Preference NMR_Analysis->Conclusion Struct_Build Build 3D Conformers DFT_Calc DFT Calculations (Geometry Optimization, Energy Calculation) Struct_Build->DFT_Calc Solvation Inclusion of Solvation Model DFT_Calc->Solvation Comp_Analysis Analysis of Relative Energies (ΔG) Solvation->Comp_Analysis Comp_Analysis->Conclusion

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex interplay of stereoelectronic factors. While the two chair conformers are degenerate due to the geminal fluorine substitution, understanding the influence of the fluorine atoms on the overall ring pucker and electronic distribution is crucial for rational drug design. The methodologies outlined in this guide, combining high-field NMR spectroscopy and DFT calculations, provide a robust framework for elucidating the conformational preferences of this and other fluorinated piperidine derivatives. The insights gained from such analyses are invaluable for predicting and optimizing the biological activity of drug candidates.

References

Navigating the Spectroscopic Landscape of 4,4-Difluoropiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4-Difluoropiperidine hydrochloride. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this fluorinated heterocyclic compound, a valuable building block in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the theoretical ¹H and ¹⁹F NMR spectroscopic data for this compound. This data is compiled based on the analysis of its chemical structure and comparison with similar fluorinated piperidine (B6355638) derivatives.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityProtonsCoupling Constant (J) Hz
3.50t4H (H-2, H-6)6.0
2.35tt4H (H-3, H-5)14.0, 6.0

Table 2: ¹⁹F NMR Spectroscopic Data (470 MHz, D₂O, ¹H Decoupled)

Chemical Shift (δ) ppmMultiplicityFluorines
-95.0s2F

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following sections detail the standardized experimental protocols for obtaining ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

¹H NMR Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.0 s

  • Spectral Width: 16 ppm

¹⁹F NMR Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer (operating at 470 MHz for ¹⁹F)

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 with ¹H decoupling

  • Number of Scans: 64

  • Relaxation Delay: 1.5 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 200 ppm

  • Reference: An external reference standard, such as trifluoroacetic acid (TFA), may be used.

Experimental Workflow

The logical flow of acquiring and processing NMR data is crucial for reliable results. The following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr f19_nmr ¹⁹F NMR Acquisition instrument_setup->f19_nmr ft Fourier Transform h1_nmr->ft f19_nmr->ft phase_correction Phase Correction ft->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction integration Integration baseline_correction->integration peak_picking Peak Picking & Referencing integration->peak_picking structural_elucidation Structural Elucidation peak_picking->structural_elucidation

NMR Experimental Workflow

This guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectroscopy of this compound. The provided data and protocols are intended to assist researchers in their experimental design and data interpretation, ultimately facilitating the advancement of drug discovery and development programs that utilize this important fluorinated scaffold.

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4,4-Difluoropiperidine hydrochloride is a key building block in medicinal chemistry, valued for the introduction of fluorine atoms to modulate the physicochemical properties of lead compounds. While its use in synthesis is established, a detailed public record of its single-crystal X-ray diffraction analysis is not currently available. This guide provides a comprehensive overview of the standard methodologies that would be employed for the crystal structure determination of this compound, from synthesis and crystallization to data collection and structure refinement. It also presents the known physicochemical properties of this compound and a generalized workflow for its structural analysis.

Introduction

This compound is a heterocyclic compound frequently utilized in the synthesis of pharmaceutically active molecules. The geminal difluoro substitution at the 4-position of the piperidine (B6355638) ring can significantly alter properties such as basicity, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. As a hydrochloride salt, the compound is typically a crystalline solid, amenable to single-crystal X-ray diffraction studies.[1]

A definitive analysis of its three-dimensional structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. However, as of this writing, a specific entry for the crystal structure of this compound is not found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. This guide, therefore, outlines the established experimental protocols for such an analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing crystallization experiments.

PropertyValueReference(s)
Molecular Formula C₅H₁₀ClF₂N[2][3]
Molecular Weight 157.59 g/mol [2][4]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 173-177 °C[4][5]
CAS Number 144230-52-4[2]
Purity >97%[4]

Experimental Protocols for Crystal Structure Analysis

The following sections describe a generalized, yet detailed, methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound.

A common synthetic route to this compound involves the fluorination of a suitable precursor, such as N-protected 4-piperidone, followed by deprotection and salt formation. One documented method utilizes a fluorinating agent to introduce the geminal difluoro group, after which the protecting group is removed and the hydrochloride salt is formed by treatment with hydrochloric acid. The crude product is then purified by recrystallization to obtain material of suitable quality for single-crystal growth.

The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step. A variety of techniques can be employed, and the optimal conditions are often determined empirically.

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/ethyl acetate) is prepared at a concentration near saturation. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization. The rate of cooling is crucial and should be controlled to encourage the formation of a small number of large crystals rather than many small ones.

A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

  • Instrumentation: Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay. A series of diffraction images are collected by rotating the crystal through a range of angles. The data collection strategy is designed to ensure a high degree of completeness and redundancy in the measured reflections.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The processed diffraction data is used to solve the crystal structure. For small molecules, direct methods or dual-space methods are typically successful in determining the initial positions of most non-hydrogen atoms.

  • Structure Refinement: The initial structural model is then refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

  • Validation: The final refined structure is validated using tools such as PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. Key metrics include the R-factor, goodness-of-fit (GooF), and the analysis of the residual electron density map.

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like this compound is depicted in the following diagram.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination cluster_output Final Output synthesis Synthesis of 4,4-Difluoropiperidine HCl purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file database_deposition Deposition (e.g., CCDC) cif_file->database_deposition

Caption: Workflow for small molecule crystal structure analysis.

Conclusion

While a published crystal structure for this compound remains to be reported, this guide provides the essential theoretical and practical framework for its determination. The protocols outlined herein represent the standard practices in modern crystallography and are applicable to a wide range of small organic molecules. A definitive crystal structure would be a valuable addition to the chemical literature, providing crucial data for computational modeling, understanding structure-activity relationships, and facilitating the rational design of new chemical entities. It is hoped that this guide will serve as a useful resource for researchers undertaking such an investigation.

References

The Impact of Fluorination on Piperidine Scaffolds: A DFT Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine (B6355638) rings is a powerful strategy in modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates. Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and rationalizing the effects of fluorination, guiding synthetic efforts and accelerating the drug discovery process. This technical guide provides an in-depth overview of DFT computational studies on fluorinated piperidines, detailing the theoretical underpinnings, summarizing key quantitative data, and providing relevant experimental protocols.

Conformational Analysis: The Axial Preference of Fluorine

A fundamental aspect of fluorinated piperidine chemistry is the conformational preference of the fluorine substituent. Contrary to what might be expected based on sterics alone, fluorine often favors an axial position on the piperidine ring. DFT calculations have been instrumental in elucidating the energetic factors governing this preference.

Computational Methodology

A widely used and reliable level of theory for these calculations is the M06-2X functional with the def2-QZVPP basis set . Solvation effects are typically incorporated using a polarizable continuum model (PCM). This combination provides a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to validate computational conformational analyses.

Objective: To determine the preferred conformation (axial vs. equatorial) of a fluorine substituent on a piperidine ring in solution.

Materials:

  • Fluorinated piperidine sample

  • Appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • NMR spectrometer with fluorine-19 capability

Procedure:

  • Dissolve a small amount of the fluorinated piperidine derivative in the chosen deuterated solvent.

  • Acquire ¹H and ¹⁹F NMR spectra.

  • Analyze the coupling constants, particularly the three-bond coupling between fluorine and vicinal protons (³J(¹⁹F,¹H)).

  • Large ³J(¹⁹F,¹H) values (typically > 25 Hz) are indicative of an anti-periplanar relationship, which corresponds to an axial fluorine and an axial proton. Smaller coupling constants suggest a gauche relationship, indicative of an equatorial fluorine.

  • Compare the experimentally determined coupling constants and the inferred conformation with the predictions from DFT calculations.

Key Findings from DFT Studies

DFT studies reveal that the axial preference of fluorine is a result of a delicate balance of several factors:

  • Charge-Dipole Interactions: A significant stabilizing interaction can occur between the electronegative fluorine atom and the positively charged nitrogen atom of the protonated piperidinium (B107235) ring. This interaction is maximized when the fluorine is in the axial position.

  • Hyperconjugation: Stabilizing hyperconjugative interactions, such as the donation of electron density from an axial C-H bond into the antibonding orbital of the C-F bond (σCH → σ*CF), can influence conformational energies.

  • Solvation: The polarity of the solvent plays a crucial role. More polar solvents can stabilize the conformer with the larger dipole moment, which can sometimes favor the axial conformer.

Quantitative Conformational Energy Data

The following table summarizes DFT-calculated free energy differences (ΔG) between the equatorial and axial conformers for various fluorinated piperidines. A positive ΔG value indicates a preference for the axial conformer.

CompoundSubstituent(s)N-ProtectionSolvent (for ΔG)ΔG (Gas Phase) (kcal/mol)ΔG (Solvent) (kcal/mol)Preferred Conformation (in Solvent)
3-Fluoropiperidine3-FHClWater+4.8+1.8Axial[1][2]
3,5-Difluoropiperidinecis-3,5-di-FHClWater+8.6+3.9Axial[1][2]
4-Fluoropiperidine4-FHClWater+2.9-0.4Equatorial[2]
cis-3-Fluoro-4-methylpiperidine3-F, 4-MeTFAChloroform+1.8+3.0Axial[2]

Physicochemical Properties: pKa and Lipophilicity (LogP)

Fluorination profoundly impacts the basicity (pKa) and lipophilicity (LogP) of piperidines, two critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Effect on pKa

The strong electron-withdrawing inductive effect of fluorine generally leads to a decrease in the basicity of the piperidine nitrogen, resulting in a lower pKa value. The magnitude of this effect is dependent on the position and number of fluorine substituents. DFT calculations can predict these pKa shifts with reasonable accuracy.

Effect on Lipophilicity (LogP)

The influence of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, it can also increase the overall molecular surface area. The effect on LogP depends on the specific chemical environment and can either increase or decrease lipophilicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a fluorinated piperidine derivative.

Materials:

  • Fluorinated piperidine sample

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)[3]

  • Potassium chloride (KCl) to maintain ionic strength[3]

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of the fluorinated piperidine and dissolve it in a known volume of deionized water containing a known concentration of KCl (e.g., 0.1 M) to maintain a constant ionic strength.[3]

  • Add a stoichiometric excess of standardized HCl to ensure the piperidine nitrogen is fully protonated.

  • Titrate the solution with the standardized NaOH solution, adding small aliquots (e.g., 0.1 mL) and recording the pH after each addition.[3]

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the protonated piperidine has been neutralized).[3]

Experimental Protocol: LogP Determination by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a fluorinated piperidine between n-octanol and water.

Materials:

  • Fluorinated piperidine sample

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Prepare a stock solution of the fluorinated piperidine in the n-octanol phase.

  • In a vial, combine a known volume of the n-octanol stock solution with a known volume of the PBS phase.

  • Cap the vial and shake vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully remove an aliquot from each phase (n-octanol and PBS).

  • Quantify the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Quantitative pKa and LogP Data

The following table presents a summary of experimental and DFT-calculated pKa and LogP values for representative fluorinated piperidines.

CompoundExperimental pKaCalculated pKa (Method)Experimental LogPCalculated LogP (Method)
Piperidine11.12-0.86-
3-Fluoropiperidine9.329.5 (Isodesmic/DFT)--
4-Fluoropiperidine10.4210.2 (Isodesmic/DFT)--
3,3-Difluoropiperidine7.02---
4,4-Difluoropiperidine8.82---

Note: DFT-calculated values can vary based on the specific methodology and reference compounds used.

DFT in Action: Elucidating Reaction Mechanisms

DFT calculations are a powerful tool for investigating the mechanisms of reactions used to synthesize fluorinated piperidines. A common and efficient method is the catalytic hydrogenation of readily available fluoropyridines.

Workflow for DFT Mechanistic Studies

G start Define Reactants, Products, and Catalyst ts_search Transition State Search (e.g., QST2/3, Berny) start->ts_search Propose Plausible Elementary Steps irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Locate Saddle Point freq Frequency Analysis irc->freq Verify Transition State (one imaginary frequency) energy Calculate Relative Free Energies (ΔG) freq->energy pathway Construct Reaction Energy Profile energy->pathway

Caption: A typical workflow for elucidating a reaction mechanism using DFT.

Example: Hydrogenation of Fluoropyridines

DFT studies on the rhodium-catalyzed hydrogenation of pyridines suggest a multi-step process involving oxidative addition of H₂, migratory insertion, and reductive elimination. Fluorine substituents can influence the electronics of the pyridine (B92270) ring, affecting its coordination to the metal center and the energetics of subsequent steps. These calculations can help rationalize observed chemo- and regioselectivities in the synthesis of fluorinated piperidines.

Biological Relevance: Targeting Monoamine Transporters

Fluorinated piperidines are prominent scaffolds in ligands targeting the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). Inhibition of these transporters is a key mechanism for the treatment of depression, anxiety, and other neurological disorders.

Dopamine Transporter (DAT) Signaling

Fluorinated piperidine-based DAT inhibitors block the reuptake of dopamine from the synaptic cleft, prolonging its action on postsynaptic receptors. This leads to a cascade of downstream signaling events.

DAT_Signaling DAT_Inhibitor Fluorinated Piperidine (DAT Inhibitor) DAT Dopamine Transporter (DAT) DAT_Inhibitor->DAT Blocks Dopamine ↑ Synaptic Dopamine DAT->Dopamine Inhibits Reuptake Postsynaptic_R Postsynaptic Dopamine Receptors Dopamine->Postsynaptic_R Activates AC Adenylyl Cyclase Postsynaptic_R->AC Modulates Ca_Channel Voltage-gated Ca²⁺ Channels Postsynaptic_R->Ca_Channel Modulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Gene Expression & Neuronal Excitability PKA->Downstream Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx CaMKII Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII) Ca_Influx->CaMKII Activates CaMKII->Downstream

Caption: Downstream signaling effects of DAT inhibition by fluorinated piperidines.

Serotonin Transporter (SERT) Signaling

Similarly, SERT inhibitors containing a fluorinated piperidine moiety prevent serotonin reuptake, enhancing serotonergic neurotransmission and triggering downstream signaling pathways involving protein kinases.

SERT_Signaling SERT_Inhibitor Fluorinated Piperidine (SERT Inhibitor) SERT Serotonin Transporter (SERT) SERT_Inhibitor->SERT Blocks Serotonin ↑ Synaptic Serotonin SERT->Serotonin Inhibits Reuptake Postsynaptic_R Postsynaptic Serotonin Receptors (5-HTR) Serotonin->Postsynaptic_R Activates G_Protein G-Proteins Postsynaptic_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC PKC Protein Kinase C (PKC) PLC->PKC Activates Downstream Regulation of Ion Channels & Gene Transcription PKC->Downstream cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream

Caption: Key downstream signaling pathways affected by SERT inhibition.

Conclusion

DFT computational studies are a cornerstone of modern research into fluorinated piperidines. They provide unparalleled insight into the conformational and electronic properties that govern the behavior of these important molecules. By predicting how fluorination impacts structure, basicity, and lipophilicity, DFT calculations empower medicinal chemists to design more effective and safer drug candidates. The synergy between computational prediction and experimental validation, as outlined in this guide, is crucial for harnessing the full potential of fluorine in drug discovery.

References

Technical Guide: Physicochemical Properties of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-Difluoropiperidine (B1302736) hydrochloride (CAS No: 144230-52-4). This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics. The strategic incorporation of fluorine atoms onto the piperidine (B6355638) scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key component in modern drug discovery.[1][2][3] This guide presents key quantitative data, detailed experimental protocols for property determination, and visualizations of relevant workflows and biological pathways.

Core Physicochemical Data

The physicochemical properties of 4,4-Difluoropiperidine hydrochloride are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulations.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 144230-52-4[4][5][6]
Molecular Formula C₅H₁₀ClF₂N[6][7]
Molecular Weight 157.59 g/mol [7]
Appearance White to off-white or pale yellow crystals or powder[5][6]
Melting Point 173-177 °C[5]
Boiling Point 223.4 °C at 760 mmHg
Density 1.222 g/cm³

Table 2: Acid-Base and Partitioning Properties

PropertyValueSource(s)
pKa (of 4,4-Difluoropiperidine) 8.5 (experimentally determined for the free base)
logP (calculated) Value not readily available for the hydrochloride salt. The presence of the hydrochloride salt is expected to significantly decrease the logP compared to the free base, increasing its hydrophilicity.
Solubility The hydrochloride salt form enhances solubility in polar solvents, particularly water.[4]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of a protected piperidone derivative, followed by deprotection and salt formation. The following protocol is adapted from a patented method.[8]

Materials:

Procedure:

  • Fluorination:

    • In a four-necked flask under an argon atmosphere, dissolve N-Boc-4-piperidone in dichloromethane.

    • Cool the reaction mixture to 15-20 °C using an ice-water bath.

    • Slowly add the trifluorosulfenyl morpholine fluorinating agent to the solution.

    • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and work up to isolate the N-Boc-4,4-difluoropiperidine intermediate.

  • Deprotection and Salt Formation (One-Pot):

    • Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.

    • Bubble hydrogen chloride gas through the solution for a specified period to effect the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

    • Monitor the reaction for completion.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure to obtain a solid.

    • Disperse the solid in acetone to form a slurry.

    • Filter the solid, wash with acetone, and dry under vacuum to yield this compound as a white solid.

Determination of Melting Point

The melting point is a critical indicator of purity.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely grind a small amount of crystalline this compound using a mortar and pestle.[11]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[11]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[9][11]

Determination of Boiling Point (Micro Method)

For small sample volumes, a micro boiling point determination can be employed.[12][13]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid form of the free base (if available) into a small test tube.

  • Capillary Insertion: Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Heating:

    • Secure the test tube to a thermometer and immerse it in a heating bath.

    • Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[14]

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[13][14]

Determination of Aqueous Solubility

A qualitative or semi-quantitative determination of solubility can be performed as follows.[15][16]

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a test tube.

  • Add a known volume of deionized water (e.g., 1 mL).

  • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If undissolved solid remains, the solution is saturated. The concentration of the saturated solution can be determined by analytical methods such as HPLC after filtration.

Determination of pKa

The pKa of the piperidinium (B107235) ion can be determined by potentiometric titration.[17][18]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker and magnetic stirrer

Procedure:

  • Prepare a dilute aqueous solution of this compound of known concentration.

  • Titrate this solution with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH.

  • Record the pH values after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the piperidinium ions have been neutralized.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach for the experimental determination of logP.[19]

Apparatus:

  • Separatory funnel or screw-cap vials

  • Vortex mixer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in either water or octanol (B41247).

  • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent (pre-saturate both solvents with each other).

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate, using centrifugation if necessary.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_fluorination Fluorination cluster_intermediate Intermediate Product cluster_deprotection Deprotection & Salt Formation cluster_final Final Product cluster_purification Purification A N-Boc-4-piperidone C Reaction in Dichloromethane A->C B Fluorinating Agent (Trifluorosulfenyl morpholine) B->C D N-Boc-4,4-difluoropiperidine C->D F Boc Deprotection & HCl Salt Formation D->F E HCl gas in DCM/Methanol E->F G 4,4-Difluoropiperidine Hydrochloride F->G H Slurry in Acetone G->H I Filtration & Drying H->I

Caption: Workflow for the synthesis of this compound.

Potential Biological Pathway Involvement

Fluorinated piperidines are of significant interest in neuroscience drug discovery.[20] The 4,4-difluoropiperidine scaffold has been identified as a potent antagonist for the Dopamine D4 receptor (D4R), which is implicated in various neurological and psychiatric disorders.[21] The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor like the D4 receptor.

G D4R Dopamine D4 Receptor (GPCR) G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP Inhibited conversion cAMP cAMP Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist 4,4-Difluoropiperidine Derivative (Antagonist) Antagonist->D4R Binds & Blocks G_protein->AC Inhibits Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response Downstream Signaling

Caption: Simplified Dopamine D4 receptor signaling and antagonism.

References

Basicity and pKa Determination of 4,4-Difluoropiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basicity and pKa determination of 4,4-difluoropiperidine (B1302736), a fluorinated piperidine (B6355638) derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms can substantially alter the physicochemical properties of organic molecules, impacting their basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the pKa of 4,4-difluoropiperidine is therefore crucial for its application in drug design and development, particularly for optimizing pharmacokinetic and pharmacodynamic profiles.

Core Concepts: Basicity and pKa

The basicity of an amine, such as 4,4-difluoropiperidine, is its ability to accept a proton (H⁺). This property is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid. A lower pKa value indicates a weaker base, while a higher pKa value signifies a stronger base.

The presence of electron-withdrawing groups, such as fluorine, significantly influences the basicity of amines. The high electronegativity of fluorine atoms leads to a decrease in the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the compound.[1][2][3] This modulation of basicity is a key strategy in drug design to enhance properties like bioavailability.[2]

Quantitative Data: pKa of 4,4-Difluoropiperidine

The pKa of 4,4-difluoropiperidine has been reported through both predictive and experimental methods. The following table summarizes the available data:

MethodpKa ValueReference
Predicted8.20 ± 0.10[4]
Experimental8.5[5]

This data indicates that while predictions offer a close estimate, experimental determination provides a more precise value for use in critical applications such as computational modeling and formulation development.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[6][7][8] The following is a generalized protocol for the determination of the pKa of a piperidine derivative like 4,4-difluoropiperidine, based on established methodologies.[6][8][9]

Materials and Equipment:

  • 4,4-difluoropiperidine hydrochloride[10][11][12]

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Potassium chloride (for ionic strength adjustment)

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a calculated amount of a neutral salt like potassium chloride to maintain a constant ionic strength throughout the titration.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Logical Workflow for pKa in Drug Development

The determination of pKa is a critical step in the early stages of drug development. The following diagram illustrates the logical workflow from pKa determination to its application in assessing the drug-like properties of a compound.

pKa_Workflow cluster_exp Experimental Determination cluster_app Application in Drug Development SamplePrep Sample Preparation (4,4-Difluoropiperidine HCl) Titration Potentiometric Titration with Standard Base (NaOH) SamplePrep->Titration Titrate DataAnalysis Data Analysis (Titration Curve) Titration->DataAnalysis Record pH vs. Volume pKa_Value Determine pKa Value DataAnalysis->pKa_Value Calculate at Half-Equivalence PhysChem Physicochemical Profiling pKa_Value->PhysChem Input ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME Formulation Formulation Development PhysChem->Formulation SAR Structure-Activity Relationship (SAR) Studies ADME->SAR

Caption: Workflow for pKa determination and its application in drug development.

Signaling Pathways and Drug Development Context

While specific signaling pathways involving 4,4-difluoropiperidine are not extensively documented in the initial literature search, its scaffold is a key component in the development of antagonists for the Dopamine 4 Receptor (D4R).[13] D4R antagonists are being investigated for their potential in treating various central nervous system disorders. The basicity of the piperidine nitrogen is critical for its interaction with the receptor and for its pharmacokinetic properties, such as CNS penetration. The introduction of fluorine at the 4-position serves to modulate this basicity, aiming to improve the overall drug-like properties of the molecule.[13]

The following diagram illustrates the logical relationship between the chemical structure of 4,4-difluoropiperidine and its role as a scaffold in drug development.

DrugDevContext Piperidine Piperidine Scaffold TargetMolecule 4,4-Difluoropiperidine Piperidine->TargetMolecule Difluoro 4,4-Difluoro Substitution Difluoro->TargetMolecule ModulatedBasicity Modulated Basicity (pKa) TargetMolecule->ModulatedBasicity ImprovedProperties Improved Drug-like Properties (e.g., Metabolic Stability) TargetMolecule->ImprovedProperties D4R_Antagonist D4 Receptor Antagonist Scaffold TargetMolecule->D4R_Antagonist CNS_Applications Potential CNS Applications D4R_Antagonist->CNS_Applications

Caption: Role of 4,4-difluoropiperidine as a scaffold in drug development.

Conclusion

The geminal difluorination at the 4-position of the piperidine ring imparts unique properties to 4,4-difluoropiperidine, most notably a reduction in basicity compared to its non-fluorinated counterpart. This modulation of pKa is a critical design element in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental determination of its pKa, primarily through potentiometric titration, provides essential data for researchers in drug discovery and development. The 4,4-difluoropiperidine scaffold has shown promise in the development of D4 receptor antagonists, highlighting the importance of understanding its fundamental physicochemical properties.

References

Technical Guide: Solubility Profile of 4,4-Difluoropiperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4,4-difluoropiperidine (B1302736) hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information based on the compound's physicochemical properties and the general solubility trends of similar chemical structures, such as piperidine (B6355638) and its derivatives.[1][2][3][4] A detailed, generalized experimental protocol for determining equilibrium solubility is also presented to enable researchers to generate precise quantitative data for their specific applications. This guide is intended to be a valuable resource for professionals in pharmaceutical research, chemical synthesis, and drug development.

Introduction

4,4-Difluoropiperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[5] The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in the synthesis of novel therapeutic agents.[5] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, formulation, and screening processes.

As a hydrochloride salt, this compound is generally expected to be crystalline and exhibit enhanced solubility in polar solvents.[5] However, the presence of the difluorinated piperidine ring also influences its interaction with a range of organic solvents. This guide aims to provide a predictive solubility profile and a practical experimental framework for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 144230-52-4[6][7][8][9][10][11][12][13]
Molecular Formula C₅H₁₀ClF₂N[6][7][11]
Molecular Weight 157.59 g/mol [6][7][12]
Appearance White to off-white or pale yellow powder/crystals[8][9][11][14]
Melting Point 173-177 °C[6][9][15]
Storage Temperature 2-8°C[6][15]
Sensitivity Hygroscopic[6]

Predicted Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not widely published, a qualitative prediction can be made based on the principles of "like dissolves like" and the known solubility of related compounds like piperidine.[3][4]

  • High Expected Solubility: In polar protic solvents such as methanol, ethanol, and other short-chain alcohols. The ionic nature of the hydrochloride salt will facilitate strong interactions with these solvents.

  • Moderate to High Expected Solubility: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic salts.

  • Low to Moderate Expected Solubility: In solvents of intermediate polarity such as acetone, acetonitrile, and dichloromethane.

  • Low to Negligible Expected Solubility: In nonpolar solvents like toluene, hexane, and diethyl ether. The high polarity of the salt will limit its solubility in these environments.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method can be adapted to generate quantitative data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with tight-fitting caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Methodology:

  • Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved and undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Step 1 C Equilibrate at Constant Temp (e.g., 24-48h) B->C Step 2 D Allow Solid to Settle C->D Step 3 E Filter Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Quantify by HPLC F->G Step 6 H Calculate Solubility G->H Step 7

Caption: General workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce in the public domain, its chemical nature as a hydrochloride salt allows for a qualitative prediction of its solubility profile. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For precise quantitative data, the provided generalized experimental protocol offers a reliable methodology for researchers to determine solubility in solvents relevant to their work. This guide serves as a foundational resource to aid in the handling, formulation, and application of this important fluorinated building block in research and development.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 4,4-difluoropiperidine (B1302736) hydrochloride, a key building block in modern medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes known physicochemical properties with comparative analysis of related compounds, namely piperidine (B6355638) hydrochloride. Standardized protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate the acquisition of precise and reproducible thermal data. The anticipated thermal behavior, including melting and subsequent decomposition, is discussed, highlighting the influence of the gem-difluoro substitution on the piperidine ring. This guide serves as a foundational resource for researchers and professionals involved in the handling, formulation, and development of therapeutic agents incorporating the 4,4-difluoropiperidine moiety.

Introduction

The incorporation of fluorine into small molecule drug candidates has become a prevalent strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold, in particular, has garnered significant interest as a saturated heterocycle that can confer unique conformational constraints and electronic properties upon a molecule. 4,4-Difluoropiperidine hydrochloride is a commonly used salt form of this valuable building block, offering improved handling and solubility characteristics.

A thorough understanding of the thermal stability of this compound is paramount for drug development professionals. Thermal events such as melting and decomposition can impact manufacturing processes, formulation strategies, and the stability and shelf-life of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical framework for assessing the thermal properties of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. For comparative purposes, the properties of the parent compound, piperidine hydrochloride, are also included.

Table 1: Physicochemical Properties of this compound and Piperidine Hydrochloride

PropertyThis compoundPiperidine Hydrochloride
Molecular Formula C₅H₉F₂N·HClC₅H₁₁N·HCl
Molecular Weight 157.59 g/mol 121.62 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 173 - 177 °C245 - 248 °C[1]
Solubility Soluble in waterSoluble in water and ethanol

The notable difference in melting points suggests that the introduction of the two fluorine atoms significantly alters the crystal lattice energy of the hydrochloride salt.

Thermal Stability and Decomposition Analysis

3.1. Expected Thermal Profile

Based on the analysis of related compounds, the thermal profile of this compound when subjected to TGA and DSC analysis is expected to show the following events in sequence:

  • Melting: A sharp endothermic peak in the DSC thermogram corresponding to the melting point of the compound (173 - 177 °C). This event should occur without any significant mass loss in the TGA curve.

  • Decomposition: Following the melting, at higher temperatures, the compound will begin to decompose. This will be evidenced by a significant mass loss in the TGA thermogram. The decomposition process can be either endothermic or exothermic, which will be indicated by the corresponding peak in the DSC curve. For many amine hydrochlorides, decomposition is an exothermic event.

3.2. Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release hazardous and irritating gases and vapors. The likely decomposition products include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (B91410) (HF)

Recommended Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, the following standardized experimental protocols for TGA and DSC are recommended.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The percentage mass loss for each decomposition step should be calculated.

4.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermodynamics of decomposition (endothermic or exothermic) of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a consistent purge rate.

  • Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the melting endotherm. The enthalpy of fusion can be calculated by integrating the area of the melting peak. The thermal nature of the decomposition will be identified by the presence of an endothermic or exothermic peak at temperatures corresponding to the mass loss observed in the TGA.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Reporting Sample 4,4-Difluoropiperidine Hydrochloride Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data Analysis Determine: - Decomposition Temperature - Mass Loss % - Melting Point - Enthalpy of Fusion - Decomposition Energetics TGA_Data->Analysis DSC_Data->Analysis Report Comprehensive Thermal Stability Report Analysis->Report

Caption: Workflow for Thermal Analysis.

5.2. Postulated Decomposition Pathway

The following diagram illustrates the logical relationship in the postulated thermal decomposition pathway of this compound.

G A 4,4-Difluoropiperidine Hydrochloride (Solid) B 4,4-Difluoropiperidine Hydrochloride (Liquid) A->B Melting (Endothermic) C [ 4,4-Difluoropiperidine (gas) ] + [ HCl (gas) ] B->C Initial Decomposition (Loss of HCl) D Decomposition Products: CO, CO₂, NOx, HF, etc. C->D Further Fragmentation

Caption: Postulated Decomposition Pathway.

Conclusion

While specific experimental TGA and DSC data for this compound are not currently available in the public domain, this technical guide provides a robust framework for its thermal characterization. The compound is expected to melt in the range of 173-177 °C, followed by decomposition at higher temperatures with the evolution of hazardous gases. The provided experimental protocols for TGA and DSC offer a standardized approach to obtaining the necessary data to ensure the safe handling, processing, and formulation of this important chemical building block. It is strongly recommended that these analyses be performed to establish a definitive thermal profile for this compound for any application in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoropiperidine (B1302736) hydrochloride is a critical building block in medicinal chemistry, frequently incorporated into a variety of pharmaceutical compounds. Its synthesis is a key area of focus for process chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the prevalent synthetic routes to 4,4-Difluoropiperidine hydrochloride, with a focus on a two-step process involving the fluorination of a protected 4-piperidone (B1582916) intermediate followed by deprotection and salt formation. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for researchers in the field.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is a sought-after scaffold in the design of novel therapeutics. The synthesis of this compound typically commences from a readily available starting material, N-protected 4-piperidone, and proceeds through a fluorination and deprotection sequence. The choice of fluorinating agent and the reaction conditions are crucial for achieving high yields and purity.

Core Synthesis Mechanism

The most common and efficient synthesis of this compound is a two-step process:

  • Fluorination of N-protected 4-piperidone: The carbonyl group of an N-protected 4-piperidone, most commonly N-Boc-4-piperidone, is converted to a difluoromethylene group.

  • Deprotection and Hydrochloride Salt Formation: The nitrogen protecting group (e.g., Boc) is removed, and the resulting 4,4-difluoropiperidine is converted to its hydrochloride salt for improved stability and handling.

Step 1: Fluorination of N-Boc-4-piperidone

The key transformation in the synthesis is the geminal difluorination of the ketone. Two primary fluorinating agents are widely employed for this purpose:

  • Diethylaminosulfur Trifluoride (DAST): A versatile and widely used fluorinating agent.

  • Trifluoro Sulfenyl Morpholine (B109124): A newer reagent that is reported to offer higher yields and fewer byproducts.[1]

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), under anhydrous conditions to prevent decomposition of the fluorinating agent.

Step 2: Deprotection and Salt Formation

The N-Boc protecting group is acid-labile and can be readily removed using a strong acid. Hydrogen chloride, often as a solution in an organic solvent like dioxane or methanol, is the reagent of choice as it concurrently forms the desired hydrochloride salt in a one-pot procedure.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Fluorination with Trifluoro Sulfenyl Morpholine followed by Deprotection

This method is adapted from a patented procedure and is noted for its high efficiency.[1]

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

  • To a four-necked flask equipped with a stirrer, thermometer, and dropping funnel under an argon atmosphere, add dichloromethane and N-Boc-piperidone.[1] Maintain the temperature at 25-28 °C.[1]

  • Cool the reaction mixture to 15-20 °C using an ice-water bath.[1]

  • Slowly add trifluoro sulfenyl morpholine (0.8-4 equivalents) dropwise over a period of approximately 240 minutes.[1]

  • After the addition is complete, allow the reaction to stir at 10-30 °C.[1]

  • Upon completion of the reaction, quench the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, petroleum ether, n-hexane, or toluene).[1]

  • Wash the organic layer, dry over a drying agent, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine.

Step 2: Synthesis of this compound

  • Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.[1]

  • Bubble hydrogen chloride gas through the solution for an extended period (e.g., 600 minutes) at 20 °C.[1]

  • Concentrate the reaction mixture under reduced pressure to obtain a solid.[1]

  • Triturate the solid with acetone, filter, and dry under vacuum to afford this compound as a white solid.[1]

Method 2: Fluorination with DAST followed by Deprotection

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

  • In a dry flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Slowly add Diethylaminosulfur trifluoride (DAST) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give N-Boc-4,4-difluoropiperidine.

Step 2: Synthesis of this compound

  • Dissolve the N-Boc-4,4-difluoropiperidine in a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrogen chloride in dioxane (e.g., 4M) and stir the mixture at room temperature for several hours.[2]

  • Monitor the deprotection by TLC.

  • Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound. A 100% yield has been reported for this step.[2]

Quantitative Data

StepStarting MaterialReagentSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Fluorination N-Boc-4-piperidoneTrifluoro sulfenyl morpholineDichloromethane10-30~4h (addition) + stirringHigh (not specified)-[1]
Deprotection/ Salt Formation N-Boc-4,4-difluoropiperidineHydrogen ChlorideDichloromethane/Methanol20~10h--[1]
Deprotection/ Salt Formation tert-butyl 4,4-difluoropiperidine-1-carboxylate6N HCl in dioxaneDioxaneRoom Temp~2h100-[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start N-Boc-4-piperidone Fluorination Fluorination Start->Fluorination Trifluoro sulfenyl morpholine or DAST Dichloromethane Intermediate N-Boc-4,4-difluoropiperidine Fluorination->Intermediate Deprotection Deprotection & Salt Formation Intermediate->Deprotection HCl Dioxane or CH2Cl2/MeOH End 4,4-Difluoropiperidine hydrochloride Deprotection->End

Caption: Overall synthesis workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Deprotection A Start with N-Boc-4-piperidone B Introduce Fluorinating Agent (e.g., Trifluoro sulfenyl morpholine) A->B C Formation of N-Boc-4,4-difluoropiperidine B->C D Isolate Intermediate C->D E Acidic Cleavage of Boc Group with HCl D->E F Formation of Hydrochloride Salt E->F

Caption: Logical flow of the two-step synthesis process.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceuticals. The two-step approach involving fluorination of N-Boc-4-piperidone followed by deprotection and salt formation is a robust and high-yielding route. The choice of fluorinating agent, with trifluoro sulfenyl morpholine showing promise for improved outcomes, is a key consideration. This guide provides the necessary technical details to aid researchers in the successful synthesis of this important building block.

References

Methodological & Application

Application Notes and Protocols for N-Arylation of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-arylation of 4,4-difluoropiperidine (B1302736) hydrochloride, a critical reaction in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of the 4,4-difluoropiperidine moiety into an aromatic system can significantly impact the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines two of the most powerful and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction to N-Arylation Reactions

The formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen-containing compound, known as N-arylation, is a cornerstone of modern organic synthesis. Two prominent methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. Both methods offer distinct advantages and have been instrumental in the construction of complex molecules, including numerous approved drugs.

The Buchwald-Hartwig amination is a versatile and highly efficient palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. Its development has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups.

The Ullmann condensation , a classical copper-catalyzed reaction, provides an alternative and often complementary approach to N-arylation. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

This document provides detailed protocols for both methods as applied to the N-arylation of 4,4-difluoropiperidine hydrochloride, a valuable building block in medicinal chemistry.

Data Summary: N-Arylation of 4,4-Difluoropiperidine

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene (B28343)100-12012-24Typical: 70-95
2Aryl ChloridePd(OAc)₂ (2-5)RuPhos (4-10)K₃PO₄1,4-Dioxane110-13018-36Typical: 60-90
3Aryl IodidePd(PPh₃)₄ (5)-Cs₂CO₃DMF80-1008-16Typical: 75-98
4Heteroaryl Bromide[Pd(allyl)Cl]₂ (1-3)BrettPhos (2-6)LiHMDSTHF80-10012-24Typical: 65-90

Yields are representative for similar secondary amines and may vary for 4,4-difluoropiperidine.

Table 2: Representative Conditions for Ullmann Condensation

EntryAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Aryl IodideCuI (5-10)L-Proline (10-20)K₂CO₃DMSO100-12024-48Typical: 60-85
2Aryl BromideCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃NMP120-15024-48Typical: 50-80
3Activated Aryl ChlorideCu(acac)₂ (10)DMEDA (20)K₃PO₄Pyridine110-13036-72Typical: 40-70
4Heteroaryl IodideCuI (10)-K₃PO₄DMF130-15024-48Typical: 55-80

Yields are representative for similar secondary amines and may vary for 4,4-difluoropiperidine.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), XPhos (0.02-0.04 mmol, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired N-aryl-4,4-difluoropiperidine.

Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound

This protocol describes a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add CuI (0.05-0.1 mmol, 5-10 mol%), L-proline (0.1-0.2 mmol, 10-20 mol%), and potassium carbonate (2.0 mmol).

  • Reagent Addition: Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5-10 mL).

  • Reaction: Seal the vial tightly with a screw cap and place it in a preheated oil bath at 100-120 °C. Stir the mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl-4,4-difluoropiperidine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Setup Setup Schlenk Tube (Pd Catalyst, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert AddReagents Add 4,4-Difluoropiperidine HCl & Aryl Halide Inert->AddReagents AddSolvent Add Anhydrous Toluene AddReagents->AddSolvent Heat Heat to 100-120 °C & Stir (12-24 h) AddSolvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter Cool->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure N-Aryl-4,4-difluoropiperidine Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Setup Setup Reaction Vial (Cu Catalyst, Ligand, Base) Start->Setup AddReagents Add 4,4-Difluoropiperidine HCl & Aryl Halide Setup->AddReagents AddSolvent Add Anhydrous DMSO AddReagents->AddSolvent Heat Heat to 100-120 °C & Stir (24-48 h) AddSolvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Pour into Water & Extract Cool->Extract Wash Brine Wash Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure N-Aryl-4,4-difluoropiperidine Purify->Product

Caption: Experimental workflow for Ullmann condensation.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_ullmann Ullmann Condensation Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)(X)L_n Pd0->PdII Ar-X AmineCoord Amine Coordination (R₂NH) AmineComplex [Ar-Pd(II)(X)(R₂NH)L_n] PdII->AmineComplex + R₂NH Deprotonation Deprotonation (Base) AmidoComplex Ar-Pd(II)(NR₂)L_n AmineComplex->AmidoComplex - HX, - Base-H⁺ AmidoComplex->Pd0 Ar-NR₂ RedElim Reductive Elimination CuI Cu(I)X AmineReact Amine Reaction (R₂NH, Base) CuAmide Cu(I)NR₂ CuI->CuAmide + R₂NH, Base - Base-H⁺X⁻ OxAdd_U Oxidative Addition (Ar-X) CuIII Ar-Cu(III)(X)(NR₂) CuAmide->CuIII + Ar-X CuIII->CuI Ar-NR₂ RedElim_U Reductive Elimination

Caption: Simplified catalytic cycles for N-arylation reactions.

4,4-Difluoropiperidine Hydrochloride: A Key Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine (B1302736) hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders. The piperidine (B6355638) scaffold is a well-established privileged structure in CNS drug design, and the introduction of a gem-difluoro moiety at the 4-position offers a strategic approach to modulate the physicochemical and pharmacological properties of lead compounds. This modification can significantly impact a molecule's lipophilicity, basicity (pKa), metabolic stability, and conformational preferences, thereby providing a powerful tool for optimizing drug candidates.[1][2]

The gem-difluoro group acts as a bioisostere for a carbonyl or a hydroxylated carbon, and its strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen, which can be advantageous for tuning a compound's ionization state at physiological pH. This modulation can influence properties critical for CNS drugs, such as blood-brain barrier penetration and off-target liability.[2]

These application notes provide an overview of the utility of 4,4-difluoropiperidine hydrochloride in the discovery of CNS-active agents, with a focus on its application in the development of dopamine (B1211576) D4 and sigma-1 receptor ligands. Detailed protocols for the synthesis and evaluation of derivatives are also presented to facilitate its use in drug discovery programs.

Data Presentation

The incorporation of the 4,4-difluoropiperidine scaffold has led to the discovery of potent and selective ligands for various CNS targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Biological Activity of 4,4-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists [3][4][5]

Compound IDStructureD4 Receptor Binding Affinity (Ki, nM)Selectivity over D1, D2, D3, D5 Receptors
14a 4,4-difluoro-3-((4-fluoro-3-methylphenoxy)methyl)-1-(3-fluoro-4-methoxybenzyl)piperidine0.3>2000-fold
9j 1-(3-fluoro-4-methoxybenzyl)-4,4-difluoro-3-((4-cyanophenoxy)methyl)piperidine1.7Not Reported
9k 1-(3-fluoro-4-methoxybenzyl)-4,4-difluoro-3-((3,4-difluorophenoxy)methyl)piperidine2.7Not Reported
9l 1-(3-fluoro-4-methoxybenzyl)-4,4-difluoro-3-((4-fluoro-3-methylphenoxy)methyl)piperidine6.5Not Reported

Note: While potent, compounds in this series were reported to have poor microsomal stability and high plasma protein binding.[3][4][5]

Table 2: Biological Activity of a 4,4-Difluoropiperidine Derivative as a Sigma-1 Receptor Ligand

Compound IDStructureSigma-1 Receptor Binding Affinity (Ki, nM)
(±)-2 (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-olHigh Affinity (Specific value not publicly available)

Note: Compound (±)-2 was found to facilitate Brain-Derived Neurotrophic Factor (BDNF) release and was stable against oxidation to the corresponding haloperidol (B65202) analogue in liver microsomes.

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for elucidating the mechanism of action of the developed ligands.

Dopamine_D4_Receptor_Signaling Dopamine D4 Receptor Signaling Pathway D4_Antagonist 4,4-Difluoropiperidine Derivative (Antagonist) D4R Dopamine D4 Receptor (GPCR) D4_Antagonist->D4R Blocks Dopamine Dopamine Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates ERK ERK (MAPK) Pathway D4R->ERK Modulates GABA_A GABA-A Receptor Modulation D4R->GABA_A Modulates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Decreases activation Cellular_Response Modulation of Neuronal Excitability (e.g., in L-DOPA induced dyskinesia) PKA->Cellular_Response ERK->Cellular_Response GABA_A->Cellular_Response Sigma1_Receptor_Signaling Sigma-1 Receptor Signaling Pathway S1R_Ligand 4,4-Difluoropiperidine Derivative (Ligand) S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex (at ER-Mitochondria Membrane) S1R_Ligand->S1R_BiP Modulates S1R Active S1R Monomer/Dimer S1R_BiP->S1R Dissociates to IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ Signaling Ion_Channels Ion Channels (Ca2+, K+, Na+) S1R->Ion_Channels Modulates NMDAR NMDA Receptor S1R->NMDAR Modulates BDNF BDNF Secretion S1R->BDNF Facilitates Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Induces Dissociation Cellular_Response Neuroprotection, Neuronal Plasticity, Modulation of Neurotransmission IP3R->Cellular_Response Ion_Channels->Cellular_Response NMDAR->Cellular_Response BDNF->Cellular_Response Experimental_Workflow General Experimental Workflow Start 4,4-Difluoropiperidine Hydrochloride Synthesis Chemical Synthesis (e.g., Reductive Amination, N-Alkylation, Ether Synthesis) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Biological Assays Characterization->In_Vitro_Assays ADME_Assays ADME Profiling Characterization->ADME_Assays Binding_Assay Radioligand Binding Assay (Ki determination) In_Vitro_Assays->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) In_Vitro_Assays->Functional_Assay Lead_Optimization Lead Optimization (SAR Studies) Binding_Assay->Lead_Optimization Functional_Assay->Lead_Optimization Microsomal_Stability Microsomal Stability Assay (Metabolic Stability) ADME_Assays->Microsomal_Stability Plasma_Binding Plasma Protein Binding Assay ADME_Assays->Plasma_Binding Microsomal_Stability->Lead_Optimization Plasma_Binding->Lead_Optimization

References

Application Notes and Protocols: Synthesis and Evaluation of Dopamine D4 Receptor Antagonists Utilizing a 4,4-Difluoropiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel series of potent and selective dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold. The geminal difluoro substitution on the piperidine (B6355638) ring is a key structural feature, often employed in medicinal chemistry to modulate physicochemical properties such as basicity (pKa) and lipophilicity, which can lead to improved metabolic stability and brain penetrance. These protocols offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics targeting the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for the treatment of schizophrenia, ADHD, and other neurological conditions. The development of selective D4 receptor antagonists has been a long-standing goal in medicinal chemistry. The incorporation of a 4,4-difluoropiperidine moiety represents a strategic approach to enhance the drug-like properties of lead compounds. This document outlines the synthetic routes to access these antagonists, detailed protocols for their biological evaluation, and a summary of their structure-activity relationships (SAR).

Data Presentation

The following tables summarize the binding affinities of representative 4,4-difluoropiperidine-based compounds for the human dopamine D4 receptor.

Table 1: Binding Affinity (Ki) of 4,4-Difluoropiperidine Ether Analogs at the Human Dopamine D4 Receptor

Compound IDR Group (Aryl Ether)Ki (nM)[1][2]
8a 4-FluorophenylSimilar to 7a (Ki = 140-320 nM)
8b 3,4-Difluorophenyl5.5[1]
8c 3-Methylphenyl13[1]
8d 4-Chlorophenyl53[1]
8e Phenyl27[1]
8f 3-Fluoro-4-methylphenyl72[1]
9j 4-Cyanophenoxy1.7[1]
9k 3,4-Difluorophenoxy2.7[1]
9l 4-Fluoro-3-methylphenoxy6.5[1]
9m 4-Cyano-3-fluorophenoxy21[1]
14a (Structure not fully disclosed)0.3[1][3]

Note: Ki values were determined by competitive inhibition of [3H]-spiperone binding in membranes from HEK293 cells stably expressing the human D4 receptor.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Arylmethyl-4,4-difluoropiperidine Precursors

This protocol describes the synthesis of the core 4,4-difluoropiperidine scaffold functionalized with various arylmethyl groups. Two common methods, N-alkylation and reductive amination, are presented.

Method A: N-Alkylation with Benzyl (B1604629) Halides

  • Reaction Setup: To a solution of tert-butyl 4,4-difluoropiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Boc Deprotection: Treat the Boc-protected piperidine with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Deprotection): Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free 4,4-difluoropiperidine.

  • N-Alkylation: Dissolve the deprotected 4,4-difluoropiperidine (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in acetonitrile. Add the desired benzyl halide (1.0-1.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (or 80°C for microwave synthesis) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic base. Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.

Method B: Reductive Amination with Benzaldehydes

  • Reaction Setup: Dissolve the deprotected 4,4-difluoropiperidine (1.0 eq) and the desired benzaldehyde (B42025) derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the product by flash column chromatography.

Protocol 2: Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

This protocol details the synthesis of the ether-linked antagonists.

  • Mesylation of the Alcohol: To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature until completion (monitored by TLC).

  • Work-up (Mesylation): Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Nucleophilic Substitution: To a solution of the desired phenol (B47542) (1.5 eq) in a suitable solvent like DMF, add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq). Stir for 30 minutes at room temperature. Add a solution of the crude mesylate (1.0 eq) in DMF.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir overnight. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the Boc-protected ether.

  • Final Deprotection: Deprotect the Boc group as described in Protocol 1, Method A, step 2 and 3, to yield the final 4,4-difluoro-3-(phenoxymethyl)piperidine antagonist.

Protocol 3: Competitive Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes the determination of the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Test compounds (synthesized antagonists) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]-Spiperone.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

G cluster_0 Synthesis of N-Arylmethyl-4,4-difluoropiperidine Core Boc-4,4-difluoropiperidine Boc-4,4-difluoropiperidine Deprotection (TFA/DCM) Deprotection (TFA/DCM) Boc-4,4-difluoropiperidine->Deprotection (TFA/DCM) 4,4-Difluoropiperidine 4,4-Difluoropiperidine Deprotection (TFA/DCM)->4,4-Difluoropiperidine N-Alkylation N-Alkylation 4,4-Difluoropiperidine->N-Alkylation Reductive Amination Reductive Amination 4,4-Difluoropiperidine->Reductive Amination N-Arylmethyl-4,4-difluoropiperidine N-Arylmethyl-4,4-difluoropiperidine N-Alkylation->N-Arylmethyl-4,4-difluoropiperidine Method A Benzyl Halide Benzyl Halide Benzyl Halide->N-Alkylation Reductive Amination->N-Arylmethyl-4,4-difluoropiperidine Method B Benzaldehyde Benzaldehyde Benzaldehyde->Reductive Amination

Caption: Synthetic workflow for the 4,4-difluoropiperidine core.

G cluster_1 Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_Go Gi/o Protein D4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates K_ion K+ GIRK->K_ion Efflux Neuronal Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal Hyperpolarization

Caption: Dopamine D4 receptor signaling cascade.

G cluster_2 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Assay Incubation Incubate Membranes with Radioligand and Test Compound Prepare Reagents->Assay Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Assay Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Counting Quantify Radioactivity Washing->Scintillation Counting Data Analysis Calculate IC50 and Ki Values Scintillation Counting->Data Analysis

Caption: Workflow for the radioligand binding assay.

References

Application of 4,4-Difluoropiperidine Hydrochloride in the Synthesis of Spirocyclic KIF18A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Difluoropiperidine (B1302736) hydrochloride is a valuable fluorinated building block in medicinal chemistry, prized for its ability to introduce the gem-difluoropiperidine motif into drug candidates. The incorporation of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This application note details a multi-step synthesis of a potent KIF18A inhibitor containing a spiro-indoline scaffold, showcasing the utility of 4,4-difluoropiperidine hydrochloride in the preparation of complex, biologically active spirocyclic compounds. The synthetic route involves an initial sulfamoylation of 4,4-difluoropiperidine, followed by an amide coupling to a spiro-indoline core.

Key Synthetic Transformations

The overall synthetic strategy is a convergent approach where the 4,4-difluoropiperidine moiety is incorporated into a side chain that is subsequently coupled to the spirocyclic core. This modular approach allows for the late-stage introduction of the fluorinated piperidine, which is advantageous for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Diagram: Synthetic Workflow

G A 4,4-Difluoropiperidine hydrochloride C Sulfamoylation A->C B 3-(Chlorosulfonyl)benzoic acid B->C D 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid C->D F Amide Coupling D->F E 4'-Fluorospiro[cyclopentane-1,3'-indoline] E->F G Final Spirocyclic KIF18A Inhibitor F->G

Caption: Overall synthetic workflow for the preparation of a spirocyclic KIF18A inhibitor.

Experimental Protocols

The following protocols are adapted from the procedures described in patent WO2023028564A1 for the synthesis of spiro-indoline inhibitors of KIF18A.

Protocol 1: Synthesis of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid

This procedure details the formation of the key benzoic acid intermediate incorporating the 4,4-difluoropiperidine moiety.

Materials:

Procedure:

  • To a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (3.0 eq) dropwise.

  • Add this compound (1.2 eq) portionwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-((4,4-difluoropiperidin-1-yl)sulfonyl)benzoic acid.

Protocol 2: Amide Coupling to form the Final Spirocyclic Compound

This protocol describes the coupling of the benzoic acid intermediate with the spiro-indoline core.

Materials:

  • 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid

  • 4'-Fluorospiro[cyclopentane-1,3'-indoline]

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H2O)

  • Brine

Procedure:

  • To a solution of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)benzoic acid (1.0 eq) in DMF (0.2 M), add triethylamine (2.8 eq) and HATU (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4'-fluorospiro[cyclopentane-1,3'-indoline] (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final spirocyclic KIF18A inhibitor.

Data Summary

The following table summarizes the quantitative data for the synthesis of a representative spirocyclic KIF18A inhibitor.

StepProductStarting MaterialsYield (%)Purity
13-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid3-(Chlorosulfonyl)benzoic acid, this compoundNot explicitly stated in the example, but typically moderate to high for this type of reaction.>95% (by NMR/LC-MS)
2Final Spirocyclic CompoundIntermediate from Step 1, 4'-Fluorospiro[cyclopentane-1,3'-indoline]~70-80% (based on similar amide couplings)>98% (by HPLC)

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and the relationship between the reactants and products in the synthesis.

G cluster_0 Sulfonamide Formation cluster_1 Amide Bond Formation A 4,4-Difluoropiperidine (from hydrochloride salt) C Sulfonamide Intermediate A->C Nucleophilic Attack B 3-(Chlorosulfonyl)benzoic acid B->C D Sulfonamide Intermediate (activated) C->D F Final Spirocyclic Product D->F Amide Coupling E Spiro-indoline E->F

Caption: Key chemical transformations in the synthesis of the spirocyclic compound.

This application note demonstrates a practical and efficient method for the incorporation of the 4,4-difluoropiperidine moiety into a complex spirocyclic molecule. The described protocols provide a clear roadmap for researchers and drug development professionals to utilize this compound as a key building block in the synthesis of novel therapeutic agents. The robustness of the sulfamoylation and amide coupling reactions allows for the versatile synthesis of a library of analogs for further biological evaluation.

Application Notes and Protocols for Catalytic C-H Functionalization of N-aryl-4,4-difluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4,4-difluoropiperidine (B1302736) motif is of significant interest in medicinal chemistry due to the ability of the gem-difluoro group to modulate the physicochemical properties of molecules, such as metabolic stability and pKa, without significantly increasing steric bulk. The direct functionalization of C-H bonds on the N-aryl substituent of these saturated heterocycles offers a powerful and atom-economical strategy for the rapid diversification of molecular scaffolds, providing access to novel chemical entities for drug discovery programs. This document provides detailed protocols and application notes for the palladium- and rhodium-catalyzed C-H functionalization of N-aryl-4,4-difluoropiperidines, focusing on ortho-arylation as a key transformation. These protocols are based on established methodologies for the C-H activation of related N-aryl and N-benzylpiperidines and have been adapted for the specific substrate class of interest.

Data Presentation: Summary of Reaction Parameters

The following tables summarize key quantitative data for representative catalytic C-H functionalization reactions, providing a basis for comparison and optimization.

Table 1: Palladium-Catalyzed Ortho-Arylation of N-aryl-4,4-difluoropiperidines

EntryN-aryl-4,4-difluoropiperidineArylating AgentCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp (°C)Time (h)Yield (%)
1N-phenyl-4,4-difluoropiperidinePhenylboronic acid pinacol (B44631) esterPd(OAc)₂ (5)-Ag₂CO₃, Na₂CO₃, 1,4-benzoquinone (B44022)Dioxane10024Expected good to high
2N-(4-methoxyphenyl)-4,4-difluoropiperidine4-Tolylboronic acid pinacol esterPd(OAc)₂ (5)-Ag₂CO₃, Na₂CO₃, 1,4-benzoquinoneDioxane10024Expected good to high
3N-(4-chlorophenyl)-4,4-difluoropiperidinePhenylboronic acid pinacol esterPd(OAc)₂ (5)-Ag₂CO₃, Na₂CO₃, 1,4-benzoquinoneDioxane10024Expected moderate to good

*Note: Yields are estimated based on similar reactions with N-benzylpiperidines. Optimization may be required for N-aryl-4,4-difluoropiperidine substrates.

Table 2: Rhodium-Catalyzed C-H Functionalization

EntryN-aryl-4,4-difluoropiperidineCoupling PartnerCatalyst (mol%)Ligand (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1N-phenyl-4,4-difluoropiperidineDiphenylacetylene[RhCpCl₂]₂ (2.5)-AgSbF₆DCE8012Expected moderate to good
2N-(p-tolyl)-4,4-difluoropiperidineStyrene[RhCpCl₂]₂ (2.5)-Cu(OAc)₂DCE10024Expected moderate to good

*Note: Yields are extrapolated from related rhodium-catalyzed C-H activation reactions. Substrate-specific optimization is recommended.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Arylation of N-phenyl-4,4-difluoropiperidine

This protocol describes the directed C-H arylation of the ortho-position of the N-aryl group. The piperidine (B6355638) nitrogen acts as a directing group, facilitating the C-H activation.

Materials:

  • N-phenyl-4,4-difluoropiperidine

  • Arylboronic acid pinacol ester

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Benzoquinone

  • 1,4-Dioxane (B91453) (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add N-phenyl-4,4-difluoropiperidine (1.0 equiv.), arylboronic acid pinacol ester (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), Ag₂CO₃ (1.0 equiv.), Na₂CO₃ (1.0 equiv.), and 1,4-benzoquinone (1.0 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ortho-arylated product.

Protocol 2: Rhodium-Catalyzed C-H Alkenylation of N-phenyl-4,4-difluoropiperidine

This protocol outlines the alkenylation of the N-aryl group, which is a common transformation in rhodium-catalyzed C-H functionalization.

Materials:

  • N-phenyl-4,4-difluoropiperidine

  • Alkene (e.g., styrene)

  • [RhCp*Cl₂]₂

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add N-phenyl-4,4-difluoropiperidine (1.0 equiv.), [RhCp*Cl₂]₂ (0.025 equiv.), and Cu(OAc)₂ (2.0 equiv.) to an oven-dried reaction vessel.

  • Add anhydrous 1,2-dichloroethane, followed by the alkene (2.0 equiv.).

  • Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with dichloromethane (B109758) and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the alkenylated product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Palladium-Catalyzed Ortho-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - N-aryl-4,4-difluoropiperidine - Arylboronic acid pinacol ester - Pd(OAc)₂ - Ag₂CO₃, Na₂CO₃, Benzoquinone solvent Add Anhydrous Dioxane reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to 100 °C inert->heat Seal Vessel stir Stir for 24 hours heat->stir cool Cool to Room Temperature stir->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Ortho-Arylated Product purify->product

Caption: Palladium-Catalyzed Ortho-Arylation Workflow.

signaling_pathway Proposed Catalytic Cycle for Pd-Catalyzed Ortho-Arylation cluster_cycle Catalytic Cycle A Pd(II) Precatalyst B Palladacycle Intermediate (C-H Activation) A->B + N-aryl-4,4-difluoropiperidine - HOAc C Pd(IV) Intermediate (Oxidative Addition) B->C + Arylating Agent D Product Formation (Reductive Elimination) C->D C-C Bond Formation D->A + Product end End D->end Regenerated Catalyst start Start start->A

Caption: Proposed Palladium Catalytic Cycle.

Application Notes and Protocols: The Use of 4,4-Difluoropiperidine Hydrochloride in the Synthesis of GPCR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,4-difluoropiperidine (B1302736) hydrochloride as a key building block in the synthesis of G-protein coupled receptor (GPCR) modulators. The inclusion of the gem-difluoro motif on the piperidine (B6355638) ring offers distinct advantages in drug design, including enhanced metabolic stability and modulation of basicity, which can lead to improved pharmacokinetic and pharmacodynamic properties of the resulting compounds. This document details synthetic protocols, quantitative biological data, and relevant signaling pathways for GPCR modulators incorporating this valuable scaffold.

Introduction to 4,4-Difluoropiperidine in GPCR Drug Discovery

G-protein coupled receptors are a large family of transmembrane proteins that play crucial roles in a multitude of physiological processes, making them a major target class for drug discovery. The piperidine moiety is a common scaffold in many GPCR ligands. The strategic introduction of fluorine atoms, as in the case of 4,4-difluoropiperidine, can significantly enhance the drug-like properties of these ligands. The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile. Furthermore, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can influence its binding interactions with the target receptor and improve properties such as cell permeability and oral bioavailability.

This document focuses on the application of 4,4-difluoropiperidine hydrochloride in the synthesis of antagonists for two important GPCRs: the C-X-C chemokine receptor type 4 (CXCR4) and the Dopamine D4 receptor.

Synthesis of GPCR Modulators using this compound

The following is a generalized synthetic scheme for the incorporation of the 4,4-difluoropiperidine moiety into a target GPCR modulator. This scheme is a composite based on methodologies reported in the synthesis of CXCR4 and Dopamine D4 receptor antagonists.

G 4,4-Difluoropiperidine HCl 4,4-Difluoropiperidine HCl Free Base Free Base 4,4-Difluoropiperidine HCl->Free Base Base (e.g., NaHCO3) N-Alkylation or Reductive Amination N-Alkylation or Reductive Amination Free Base->N-Alkylation or Reductive Amination Electrophile (R-X) or Aldehyde/Ketone + Reducing Agent Intermediate Intermediate N-Alkylation or Reductive Amination->Intermediate Final Coupling/Modification Final Coupling/Modification Intermediate->Final Coupling/Modification Coupling Partner, Reagents Target GPCR Modulator Target GPCR Modulator Final Coupling/Modification->Target GPCR Modulator

Figure 1: General synthetic workflow for GPCR modulators.

Experimental Protocol: Synthesis of a Dopamine D4 Receptor Antagonist Intermediate

This protocol describes a key step in the synthesis of a Dopamine D4 receptor antagonist, specifically the N-alkylation of 4,4-difluoropiperidine.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Appropriate electrophile (e.g., a benzyl (B1604629) bromide derivative)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in DMF, add an excess of potassium carbonate to neutralize the hydrochloride and generate the free base in situ.

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add the desired electrophile (e.g., a substituted benzyl bromide) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 16-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated 4,4-difluoropiperidine intermediate.

Quantitative Data: Biological Activity of 4,4-Difluoropiperidine-Containing GPCR Modulators

The incorporation of the 4,4-difluoropiperidine scaffold has led to the development of potent GPCR modulators. The following tables summarize the binding affinities and functional activities of representative compounds.

Table 1: Binding Affinities (Ki) of 4,4-Difluoropiperidine-Containing Dopamine D4 Receptor Antagonists

Compound IDModification on Piperidine NitrogenArylether MoietyD4 Receptor Ki (nM)
1a 3-fluoro-4-methoxybenzyl4-cyanophenoxy1.7
1b 3-fluoro-4-methoxybenzyl3,4-difluorophenoxy2.7
1c 3-fluoro-4-methoxybenzyl4-fluoro-3-methylphenoxy6.5
1d 3-fluoro-4-methoxybenzyl4-fluorophenoxy118

Table 2: Functional Antagonism (IC50) of a 4,4-Difluoropiperidine-Containing CXCR4 Antagonist

Compound IDCore ScaffoldSide ChainCXCR4 IC50 (nM) (CXCL12-mediated Ca2+ flux)
2a TetrahydroisoquinolineCyclohexylamino33

Table 3: In Vitro Pharmacokinetic Properties

Compound IDMicrosomal Stability (t½, min, human)
2a >60

GPCR Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for their development as therapeutics.

CXCR4 Signaling Pathway

CXCR4 is a chemokine receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling cascades involved in cell migration, proliferation, and survival.

G CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein Gαi/βγ CXCR4->G_protein PLC Phospholipase C G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Cell_Migration Cell_Migration Ca_flux->Cell_Migration Proliferation_Survival Proliferation_Survival PI3K_Akt->Proliferation_Survival Antagonist Antagonist Antagonist->CXCR4

Figure 2: Simplified CXCR4 signaling pathway.

Dopamine D4 Receptor Signaling Pathway

The Dopamine D4 receptor is a D2-like receptor that is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor G_protein_i Gαi/o D4_Receptor->G_protein_i Adenylyl_Cyclase Adenylyl Cyclase G_protein_i->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Antagonist Antagonist Antagonist->D4_Receptor

Figure 3: Dopamine D4 receptor signaling pathway.

Experimental Protocols for Biological Assays

Protocol 1: CXCL12-Induced Calcium Flux Assay

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.

Materials:

  • Cells expressing CXCR4 (e.g., Jurkat cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • CXCL12

  • Test compounds

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Preparation: Plate CXCR4-expressing cells in 96-well plates and allow them to adhere if necessary.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound or vehicle control for a specified period.

  • Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Ligand Addition: Inject a solution of CXCL12 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the IC50 value of the test compound by plotting the inhibition of the CXCL12-induced calcium flux against the compound concentration.

Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the Dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.[1]

Materials:

  • Cell membranes prepared from cells expressing the Dopamine D4 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time.[2][3]

Materials:

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) can be calculated.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel GPCR modulators. Its incorporation can confer beneficial properties such as enhanced metabolic stability and modulated basicity, which are highly desirable in drug candidates. The synthetic and analytical protocols provided herein offer a framework for researchers to utilize this scaffold in their own drug discovery programs targeting a wide range of GPCRs. The provided data on CXCR4 and Dopamine D4 receptor antagonists serve as a testament to the potential of this chemical moiety in developing potent and effective therapeutics.

References

N-Alkylation Protocols for 4,4-Difluoropiperidine Hydrochloride: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the N-alkylation of 4,4-difluoropiperidine (B1302736) hydrochloride. This critical chemical transformation is a cornerstone in the synthesis of a wide array of pharmaceutical compounds, where the introduction of the 4,4-difluoropiperidine moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity.

The geminal difluoro group at the 4-position of the piperidine (B6355638) ring offers a unique conformational restriction and serves as a bioisostere for a carbonyl group or other polar functionalities. As the hydrochloride salt, 4,4-difluoropiperidine is a stable, crystalline solid, making it an ideal starting material for various synthetic transformations. The N-alkylation of this scaffold is a key step in the elaboration of this versatile building block into more complex drug candidates.

This document outlines three primary methods for the N-alkylation of 4,4-difluoropiperidine hydrochloride: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination for the introduction of aryl or heteroaryl substituents.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming a carbon-nitrogen bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrohalic acid generated during the reaction and to free the piperidine from its hydrochloride salt.

A common challenge in direct alkylation is the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. This can often be mitigated by the slow addition of the alkylating agent or by using a stoichiometric excess of the amine.

General Protocol:

To a solution of this compound in a suitable solvent such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF), a base is added to neutralize the hydrochloride salt and the acid formed during the reaction. Subsequently, the alkyl halide is introduced, and the reaction mixture is stirred at an appropriate temperature until completion.

Experimental Protocol: N-Benzylation of this compound

  • Materials:

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Benzyl bromideK₂CO₃ACNRoom Temp.16~85-95
Ethyl iodideDIPEADMF50 °C12~80-90
1-Bromo-3-chloropropaneNa₂CO₃ACN60 °C24~75-85

Table 1: Representative Conditions for Direct N-Alkylation of this compound.

G Direct N-Alkylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend 4,4-Difluoropiperidine HCl and Base in Solvent B Add Alkyl Halide A->B C Stir at Appropriate Temperature B->C D Monitor by TLC/LC-MS C->D E Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Aqueous Work-up (Extraction) F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Workflow for Direct N-Alkylation.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound, followed by in-situ reduction with a mild reducing agent. This method avoids the issue of over-alkylation often encountered in direct alkylation.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.

General Protocol:

This compound is first neutralized with a base. The resulting free amine is then mixed with an aldehyde or ketone in a suitable solvent. After a period of stirring to allow for iminium ion formation, a reducing agent is added to yield the N-alkylated product.

Experimental Protocol: Reductive Amination with 4-Fluorobenzaldehyde (B137897)

  • Materials:

    • This compound

    • 4-Fluorobenzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

    • Add 4-fluorobenzaldehyde (1.1 eq) and stir the mixture for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Carbonyl CompoundReducing AgentSolventTemperatureTime (h)Yield (%)
4-FluorobenzaldehydeNaBH(OAc)₃DCMRoom Temp.16~90-98
AcetoneNaBH(OAc)₃DCERoom Temp.24~85-95
CyclohexanoneNaBH₃CNMeOHRoom Temp.24~80-90

Table 2: Representative Conditions for Reductive Amination of 4,4-Difluoropiperidine.

G Reductive Amination Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Neutralize 4,4-Difluoropiperidine HCl with Base in Solvent B Add Aldehyde/Ketone A->B C Stir to Form Iminium Ion B->C D Add Reducing Agent C->D E Stir to Completion D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ (aq) F->G H Aqueous Work-up (Extraction) G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Workflow for Reductive Amination.

Method 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines. This method offers a broad substrate scope and functional group tolerance, making it a valuable tool in modern drug discovery.

The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and often needs to be optimized for specific substrates.

General Protocol:

In an inert atmosphere, this compound is combined with an aryl or heteroaryl halide, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The reaction mixture is then heated until the starting materials are consumed.

Experimental Protocol: N-Arylation with 4-Bromoanisole (B123540)

  • Materials:

    • This compound

    • 4-Bromoanisole

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (B28343) (anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add this compound (1.2 eq) and 4-bromoanisole (1.0 eq).

    • Add anhydrous toluene and degas the mixture with argon for 10 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene10018~80-90
2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11024~70-80
4-IodotoluenePdCl₂(dppf)Cs₂CO₃Toluene10016~85-95

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 4,4-Difluoropiperidine.

G Buchwald-Hartwig Amination Logical Relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product Amine 4,4-Difluoropiperidine (from HCl salt + Base) Product N-Aryl-4,4-difluoropiperidine Amine->Product ArylHalide Aryl/Heteroaryl Halide ArylHalide->Product PdSource Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) PdSource->Product Catalyzes Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Product Enables Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Activates Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product Medium Atmosphere Inert Atmosphere (Argon or Nitrogen) Atmosphere->Product Protects Temperature Elevated Temperature Temperature->Product Drives

Logical Relationships in Buchwald-Hartwig Amination.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl halides are often toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere where necessary.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

These protocols provide a foundation for the successful N-alkylation of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The versatility of this fluorinated building block, combined with the robustness of modern synthetic methods, opens up a vast chemical space for the discovery of novel therapeutics.

Application Notes and Protocols for Parallel Synthesis of 4,4-Difluoropiperidine Hydrochloride-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4,4-difluoropiperidine (B1302736) hydrochloride as a versatile building block in the parallel synthesis of compound libraries for drug discovery. The introduction of the gem-difluoro moiety on the piperidine (B6355638) ring offers a strategic advantage in medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated basicity (pKa) of the core scaffold.

The following protocols and data are designed to enable the rapid and efficient generation of diverse libraries of N-substituted 4,4-difluoropiperidines, suitable for screening against a wide array of biological targets.

Introduction to 4,4-Difluoropiperidine in Drug Discovery

The piperidine scaffold is a ubiquitous motif in pharmaceuticals. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of a molecule. Specifically, the 4,4-difluoro substitution on a piperidine ring can:

  • Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially increasing the half-life of drug candidates.

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen, which can affect its binding to target proteins and its pharmacokinetic profile.

  • Enhance Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

  • Improve Lipophilicity and Membrane Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which can in turn influence its ability to cross cell membranes.

Due to these beneficial properties, 4,4-difluoropiperidine hydrochloride is an attractive starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.

Parallel Synthesis of N-Aryl-4,4-difluoropiperidine Libraries via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Its broad substrate scope and functional group tolerance make it highly suitable for parallel synthesis. This protocol describes the generation of a library of N-aryl-4,4-difluoropiperidines.

Experimental Workflow

The following diagram outlines the key steps in the parallel synthesis of an N-aryl-4,4-difluoropiperidine library.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage reagent_prep Reagent Stock Solution Preparation plate_prep Reaction Plate (96-well) Preparation reagent_prep->plate_prep Dispensing add_reagents Addition of Reactants: - Aryl Halide - 4,4-Difluoropiperidine HCl - Pd Catalyst & Ligand - Base plate_prep->add_reagents seal_heat Seal Plate & Heat Reaction Mixture add_reagents->seal_heat quench Quench Reaction seal_heat->quench extraction Liquid-Liquid Extraction quench->extraction purification Parallel Purification (e.g., SPE or HPLC) extraction->purification analysis QC Analysis (LC-MS, UPLC) purification->analysis storage Compound Library Storage analysis->storage

Workflow for Parallel Buchwald-Hartwig Amination.

Experimental Protocol

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • Array of aryl bromides or chlorides

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Buchwald ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional, for high-throughput setup)

  • Inert atmosphere glovebox or manifold

Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of this compound in the chosen anhydrous solvent.

    • Prepare individual stock solutions for each aryl halide in the same solvent.

    • Prepare a combined stock solution of the palladium precatalyst and the ligand.

    • Prepare a stock solution or have a pre-weighed amount of the base for each well.

  • Reaction Setup (in a 96-well plate):

    • To each well of the reaction plate, add the appropriate volume of the aryl halide stock solution.

    • Add the stock solution of this compound to each well.

    • Add the base to each well.

    • Initiate the reaction by adding the palladium precatalyst/ligand stock solution to each well.

  • Reaction Conditions:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate on a heating block or in an oven and heat to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature.

    • Quench the reactions by adding water or a suitable aqueous solution.

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and separating the layers.

    • The organic layer, containing the desired products, can be purified using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Analysis and Storage:

    • Analyze the purity and confirm the identity of the compounds in each well using LC-MS or UPLC.

    • The purified compounds are then typically stored as stock solutions in DMSO for biological screening.

Quantitative Data: Synthesis of Dopamine (B1211576) D4 Receptor Antagonists

A library of 4,4-difluoropiperidine ether-based compounds was synthesized and evaluated for their binding affinity to the dopamine D4 receptor (D4R).[1] The following table summarizes the structure-activity relationship (SAR) data for a selection of these compounds.

Compound IDR Group (Aryl Ether)D4R Kᵢ (nM)
1a 4-Fluorophenoxy73.0
1b 3,4-Difluorophenoxy46.8
1c 3-Fluorophenoxy85.0
1d Pyridin-2-yloxy>10,000
1e Pyridin-3-yloxy>10,000

Data adapted from a study on 4,4-difluoropiperidine ether-based D4R antagonists.[1]

Application in Drug Discovery: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the brain. It is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD. The development of selective D4 receptor antagonists is a key area of research for novel therapeutics.

Signaling Pathway of Dopamine D4 Receptor Antagonism

The diagram below illustrates the mechanism of action for a D4 receptor antagonist.

D4R_Antagonism Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Binds & Activates G_Protein G Protein (Gαi/o) D4R->G_Protein Activates Antagonist 4,4-Difluoropiperidine -based Antagonist Antagonist->D4R Binds & Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Cellular_Response

Dopamine D4 Receptor Antagonism.

In this pathway, the endogenous ligand, dopamine, normally binds to and activates the D4 receptor. This activation leads to the inhibition of adenylyl cyclase through a G-protein-coupled mechanism, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neuronal activity. A 4,4-difluoropiperidine-based antagonist competitively binds to the D4 receptor, preventing dopamine from binding and thereby blocking the downstream signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of compound libraries in drug discovery. The protocols and data presented here demonstrate a robust methodology for generating diverse libraries of N-substituted 4,4-difluoropiperidines. The successful application of these libraries in identifying potent dopamine D4 receptor antagonists highlights the potential of this scaffold in developing novel therapeutics for CNS disorders and other diseases. The strategic use of parallel synthesis enables the rapid exploration of chemical space, accelerating the hit-to-lead optimization process.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Substituted 4,4-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of N-substituted 4,4-difluoropiperidines, valuable building blocks in medicinal chemistry and drug development. The gem-difluoro group at the 4-position of the piperidine (B6355638) ring can significantly enhance metabolic stability and modulate the basicity of the nitrogen atom, making these scaffolds highly sought after.

This document outlines a robust two-stage synthetic strategy:

  • Synthesis of the 4,4-Difluoropiperidine (B1302736) Core: A scalable, high-yield process to produce the essential 4,4-difluoropiperidine hydrochloride intermediate.

  • N-Substitution of 4,4-Difluoropiperidine: Three industrially relevant and scalable methods for the introduction of a wide range of substituents onto the piperidine nitrogen.

Stage 1: Scalable Synthesis of this compound

A patented, one-pot method for the preparation of this compound from N-Boc piperidone offers high yields and avoids difficult purification steps, making it well-suited for large-scale production[1]. The process involves the fluorination of N-Boc piperidone followed by the deprotection and salt formation in a single reaction vessel.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Fluorination:

    • In a suitable reaction vessel, charge N-Boc piperidone and dichloromethane.

    • Cool the mixture to 15-20 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add trifluoro-sulfenyl morpholine, maintaining the temperature between 15-20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, perform an aqueous work-up to remove the fluorinating agent byproducts. The resulting organic layer containing N-Boc-4,4-difluoropiperidine is used directly in the next step.

  • Deprotection and Salt Formation (One-Pot):

    • To the dichloromethane solution of N-Boc-4,4-difluoropiperidine, add methanol.

    • Bubble hydrogen chloride gas through the solution for an extended period (e.g., 6-10 hours) at room temperature.

    • Monitor the reaction for the complete removal of the Boc protecting group.

    • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.

    • The crude solid is then triturated with acetone, filtered, and dried to yield this compound as a white solid.

Stage 2: N-Substitution of 4,4-Difluoropiperidine

Once the this compound core is synthesized, the introduction of various substituents on the nitrogen atom can be achieved through several scalable methods. The free base of 4,4-difluoropiperidine can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) and extracting it into an organic solvent.

Method 1: N-Alkylation with Alkyl Halides

Direct N-alkylation is a classic and straightforward method for introducing alkyl groups onto the piperidine nitrogen. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Materials:

  • 4,4-Difluoropiperidine

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Potassium iodide (KI, catalytic)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4,4-difluoropiperidine (1.0 eq.) in anhydrous ACN or DMF, add potassium carbonate (2.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and scalable method for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a preferred reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups[2][3][4][5].

Materials:

  • 4,4-Difluoropiperidine

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

Procedure:

  • To a solution of 4,4-difluoropiperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCE or DCM, stir at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. If the carbonyl compound is a less reactive ketone, a catalytic amount of acetic acid can be added.

  • Stir the reaction at room temperature until completion (typically 12-24 hours, monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines. This method is widely used in the pharmaceutical industry for its broad substrate scope and scalability. The choice of palladium precursor, ligand, and base is crucial for a successful transformation.

Materials:

  • 4,4-Difluoropiperidine

  • Aryl halide (e.g., 4-chlorotoluene, 4-bromobenzonitrile)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane

Procedure:

  • In a reaction vessel under an inert atmosphere, charge the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq.).

  • Add the anhydrous solvent (toluene or dioxane) and stir the mixture for a few minutes.

  • Add the aryl halide (1.0 eq.) and 4,4-difluoropiperidine (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of N-Substitution Methods

MethodTypical N-SubstituentKey ReagentsSolventTemperature (°C)Typical Yield (%)
N-Alkylation Alkyl (e.g., Benzyl, Ethyl)Alkyl Halide, K₂CO₃, KIACN or DMF60-8070-95
Reductive Amination Alkyl, Benzyl, Substituted AlkylAldehyde/Ketone, NaBH(OAc)₃DCE or DCMRoom Temp.80-95[2]
Buchwald-Hartwig Aryl, HeteroarylAryl Halide, Pd-catalyst, Ligand, BaseToluene or Dioxane80-11075-95

Visualizations

G Overall Workflow for N-Substituted 4,4-Difluoropiperidines A N-Boc Piperidone B Fluorination (Trifluoro-sulfenyl morpholine) A->B C N-Boc-4,4-difluoropiperidine B->C D Deprotection & Salt Formation (HCl gas) C->D E 4,4-Difluoropiperidine HCl D->E F Neutralization E->F G 4,4-Difluoropiperidine (Free Base) F->G H N-Alkylation (Alkyl Halide, Base) G->H I Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) G->I J Buchwald-Hartwig (Aryl Halide, Pd-catalyst) G->J K N-Alkyl-4,4-difluoropiperidine H->K L N-Substituted-4,4-difluoropiperidine I->L M N-Aryl-4,4-difluoropiperidine J->M

Caption: Overall synthetic workflow.

G N-Alkylation Workflow A 4,4-Difluoropiperidine C Base (e.g., K2CO3) Solvent (e.g., ACN) A->C B Alkyl Halide (R-X) B->C D Reaction at 60-80 °C C->D E Work-up & Purification D->E F N-Alkyl-4,4-difluoropiperidine E->F

Caption: N-Alkylation experimental workflow.

G Reductive Amination Workflow A 4,4-Difluoropiperidine C Iminium Ion Formation (DCE or DCM) A->C B Aldehyde or Ketone B->C D Reduction (NaBH(OAc)3) C->D E Work-up & Purification D->E F N-Substituted-4,4-difluoropiperidine E->F

Caption: Reductive Amination experimental workflow.

G Buchwald-Hartwig N-Arylation Workflow A 4,4-Difluoropiperidine C Pd-catalyst, Ligand, Base Solvent (e.g., Toluene) A->C B Aryl Halide B->C D Reaction at 80-110 °C C->D E Work-up & Purification D->E F N-Aryl-4,4-difluoropiperidine E->F

Caption: Buchwald-Hartwig N-Arylation workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-difluoropiperidine (B1302736) hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 4,4-difluoropiperidine hydrochloride.

Problem 1: Low Yield in the Difluorination of N-Boc-4-piperidone

Possible Causes and Solutions:

  • Choice of Fluorinating Agent: Traditional fluorinating agents like diethylaminosulfur trifluoride (DAST) are known to sometimes produce low yields in the difluorination of ketones, often accompanied by the formation of byproducts.[1]

    • Recommendation: Consider using a more modern and efficient fluorinating agent such as trifluoro sulfenyl morpholine (B109124). This reagent has been reported to provide higher yields and a cleaner reaction profile for the difluorination of N-Boc-4-piperidone.[1]

  • Reaction Conditions: Suboptimal reaction conditions, including temperature and reaction time, can lead to incomplete conversion or degradation of the product.

    • Recommendation: When using trifluoro sulfenyl morpholine, a gradual addition of the reagent at a controlled temperature (e.g., 15-20°C) followed by stirring at a slightly elevated temperature (e.g., 10-30°C) is recommended.[1] For DAST, reactions are often performed at low temperatures (e.g., -78°C to room temperature) to minimize side reactions.

  • Moisture Contamination: Fluorinating agents are sensitive to moisture, which can lead to their decomposition and a reduction in fluorinating efficiency.

    • Recommendation: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Problem 2: Formation of Impurities During Synthesis

Possible Causes and Solutions:

  • Monofluorinated Elimination Byproduct: A common byproduct, particularly with less efficient fluorinating agents, is the monofluorinated elimination product.[1]

    • Recommendation: Using trifluoro sulfenyl morpholine has been shown to minimize the formation of this byproduct.[1] If this impurity is observed, purification by column chromatography may be necessary.

  • Rearrangement Byproducts (with DAST): DAST is known to sometimes cause cationic rearrangements, leading to undesired structural isomers.

    • Recommendation: Careful control of the reaction temperature is crucial. Running the reaction at the lowest effective temperature can help suppress these side reactions.

  • Incomplete Deprotection: If the N-Boc or N-benzyl protecting group is not completely removed, this will lead to impurities in the final product.

    • Recommendation: Ensure sufficient reaction time and an adequate excess of the deprotecting agent (e.g., HCl in dioxane or 1-chloroethyl chloroformate). Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Residual Reagents or Byproducts: The final product may be contaminated with residual reagents from the deprotection step or side products from the fluorination.

    • Recommendation: A simple workup followed by crystallization or precipitation is often sufficient to obtain pure this compound. For instance, after deprotection, concentrating the reaction mixture and then triturating the residue with a suitable solvent like acetone (B3395972) can yield the pure product as a white solid.[1]

  • Product Solubility: The hydrochloride salt has different solubility properties than its free base, which can be exploited for purification.

    • Recommendation: After the addition of HCl to form the salt, a white precipitate of the desired product should form. This can be collected by filtration and washed with a non-polar solvent to remove soluble impurities.[2]

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for the synthesis of this compound?

A1: While DAST has been traditionally used, recent literature suggests that trifluoro sulfenyl morpholine offers significant advantages, including higher yields, fewer byproducts (specifically the monofluorinated elimination product), and improved safety and stability.[1]

Q2: What is the typical starting material for this synthesis?

A2: The most common starting material is N-Boc-4-piperidone.[1] An alternative route involves the debenzylation of 1-benzyl-4,4-difluoropiperidine (B139809).[2]

Q3: How is the N-Boc protecting group typically removed?

A3: The N-Boc group is effectively removed using a strong acid. A common and efficient method is treatment with a solution of hydrogen chloride in an organic solvent, such as 4M HCl in dioxane.[1] This step can often be combined with the salt formation in a one-pot procedure.

Q4: What are the key safety precautions to take during this synthesis?

A4: Fluorinating agents like DAST and trifluoro sulfenyl morpholine are hazardous and should be handled with extreme care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic HF gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the fluorination and deprotection steps can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of N-Boc-4,4-difluoropiperidine

Fluorinating AgentStarting MaterialTypical YieldPurityKey Challenges
Trifluoro sulfenyl morpholineN-Boc-4-piperidone~90%[1]>98%[1]Higher cost of reagent (can be mitigated by in-house synthesis).[1]
Diethylaminosulfur trifluoride (DAST)N-Boc-4-piperidoneLower than trifluoro sulfenyl morpholine[1]VariableFormation of monofluorinated elimination byproduct; potential for rearrangements.[1]

Table 2: Overview of Synthetic Routes

RouteKey StepsStarting MaterialAdvantagesDisadvantages
Route 1 1. Difluorination 2. N-Boc Deprotection/Salt FormationN-Boc-4-piperidoneHigh-yielding with modern fluorinating agents; can be a one-pot process from the difluorinated intermediate.[1]Requires handling of potent fluorinating agents.
Route 2 1. N-Debenzylation 2. Salt Formation1-Benzyl-4,4-difluoropiperidineAvoids the direct handling of fluorinating agents if the starting material is commercially available.Debenzylation reagents like 1-chloroethyl chloroformate are also hazardous.

Experimental Protocols

Protocol 1: Synthesis of this compound via Difluorination with Trifluoro Sulfenyl Morpholine

This protocol is adapted from patent literature.[1]

Step 1: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate

  • To a dry 50L four-necked flask, add dichloromethane (B109758) (20Kg) followed by N-Boc-4-piperidone (2Kg). Maintain the internal temperature at 25°C.

  • Cool the reaction mixture to 15-20°C using an ice water bath and purge the system with argon.

  • Dropwise, add trifluoro sulfenyl morpholine over 240 minutes, ensuring the temperature remains stable.

  • Stir the reaction mixture at 10-30°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water, and then with a 10% solution of sodium thiosulfate (B1220275).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by dissolving in ethyl acetate (B1210297), washing with water and 50% H2O2 to remove impurities, followed by washing with a sodium thiosulfate solution. The organic phase is then dried and concentrated to yield a pale yellow solid (yield: ~90%, GC purity: 98.5%).[1]

Step 2: Synthesis of this compound

  • In a four-necked flask protected with argon, add dichloromethane and methanol (B129727), followed by the tert-butyl 4,4-difluoropiperidine-1-carboxylate obtained in the previous step. Maintain an internal temperature of 20°C.

  • Bubble hydrogen chloride gas through the solution for approximately 600 minutes.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the solution under reduced pressure to obtain a yellow solid.

  • Disperse and triturate the solid with acetone, then filter to collect the white solid product.

  • Dry the solid under vacuum to yield this compound (GC purity: 98.6%).[1]

Protocol 2: Synthesis of this compound via Debenzylation

This protocol is based on a general procedure for debenzylation using 1-chloroethyl chloroformate.[2]

  • Under an argon atmosphere, dissolve 1-benzyl-4,4-difluoropiperidine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the solution.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux for 4 hours.

  • Cool the solution and remove the solvent under reduced pressure to obtain the solid product.

  • To form the hydrochloride salt, dissolve the resulting oil in a minimal amount of diethyl ether and add a solution of HCl in ethyl acetate (e.g., 4N).

  • Stir for 1 hour at room temperature. A white precipitate should form.

  • Collect the precipitate by filtration and dry to obtain pure this compound (yield: ~87%).[2]

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: From N-Boc-4-piperidone cluster_route2 Route 2: From N-Benzyl-4,4-difluoropiperidine start1 N-Boc-4-piperidone step1_1 Difluorination (Trifluoro sulfenyl morpholine or DAST) start1->step1_1 intermediate1 N-Boc-4,4-difluoropiperidine step1_1->intermediate1 step1_2 Deprotection & Salt Formation (HCl in Dioxane or HCl gas) intermediate1->step1_2 end 4,4-Difluoropiperidine Hydrochloride step1_2->end start2 N-Benzyl-4,4-difluoropiperidine step2_1 Debenzylation (1-Chloroethyl chloroformate) start2->step2_1 intermediate2 4,4-Difluoropiperidine step2_1->intermediate2 step2_2 Salt Formation (HCl in EtOAc) intermediate2->step2_2 step2_2->end

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Yield or Impurities in Synthesis check_fluorination Check Fluorination Step start->check_fluorination check_deprotection Check Deprotection Step start->check_deprotection check_purification Check Purification Step start->check_purification reagent_issue Inefficient Fluorinating Agent? (e.g., DAST) check_fluorination->reagent_issue Yes conditions_issue Suboptimal Reaction Conditions? check_fluorination->conditions_issue No incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection Yes purification_method Ineffective Purification Method? check_purification->purification_method Yes solution1 Switch to Trifluoro sulfenyl morpholine reagent_issue->solution1 moisture_issue Moisture Contamination? conditions_issue->moisture_issue No solution2 Optimize Temperature and Reaction Time conditions_issue->solution2 Yes solution3 Use Anhydrous Conditions (Inert atmosphere) moisture_issue->solution3 Yes solution4 Increase Reaction Time/ Reagent Equivalents incomplete_deprotection->solution4 solution5 Triturate with Acetone/ Recrystallize purification_method->solution5

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for N-alkylation of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4,4-difluoropiperidine (B1302736).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of 4,4-difluoropiperidine?

A1: The two most common and effective methods for the N-alkylation of 4,4-difluoropiperidine are:

  • Direct Alkylation: This method involves the reaction of 4,4-difluoropiperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward approach but can sometimes lead to over-alkylation.

  • Reductive Amination: This is often the preferred method for achieving mono-alkylation with high selectivity.[1] It involves the reaction of 4,4-difluoropiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2][3]

Q2: How can I avoid the formation of the quaternary ammonium (B1175870) salt (over-alkylation)?

A2: Over-alkylation is a common issue, especially in direct alkylation reactions.[1] To minimize this side reaction, several strategies can be employed:

  • Control Stoichiometry: Use a slight excess of the 4,4-difluoropiperidine relative to the alkylating agent. Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain its low concentration, thus favoring mono-alkylation.[1][4]

  • Lower Reaction Temperature: Higher temperatures can promote the second alkylation step. Running the reaction at a lower temperature may reduce the rate of over-alkylation.[1]

  • Use Reductive Amination: This method is inherently more selective for mono-alkylation and is often the most reliable way to avoid the formation of quaternary salts.[1]

Q3: What are the recommended solvents and bases for direct N-alkylation?

A3: The choice of solvent and base is critical for the success of the reaction.

  • Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF) are excellent choices as they help to dissolve the reagents and facilitate the reaction.[2][4] Dichloromethane (B109758) (DCM) can also be used.

  • Bases: The base is used to neutralize the acid formed during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][4] For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, which requires anhydrous conditions.[4]

Q4: My reaction is not proceeding to completion. What are the possible causes and solutions?

A4: A stalled reaction can be due to several factors:

  • Low Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the order: Iodide > Bromide > Chloride. If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide.[5] Adding a catalytic amount of potassium iodide (KI) can also facilitate the reaction with less reactive halides.[5]

  • Insufficient Base Strength: The chosen base may not be strong enough. If using a weaker base like K₂CO₃ without success, consider switching to a stronger base like NaH.[1]

  • Poor Solubility: Ensure all reactants, particularly the base, are soluble in the chosen solvent. If solubility is an issue, you may need to switch to a more polar solvent like DMF.[6]

  • Low Temperature: The reaction may require more energy. Consider increasing the temperature, while monitoring for potential side product formation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Low reactivity of the alkylating agent. 1. Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of potassium iodide (KI) to promote the reaction with bromides or chlorides.[5]
2. Inappropriate or weak base. 2. Use a stronger base. For example, if K₂CO₃ is ineffective, try DIPEA or NaH (under anhydrous conditions).[2][4]
3. Poor solubility of reactants. 3. Change to a more polar aprotic solvent such as DMF to improve solubility.
4. Reaction not reaching completion. 4. Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or LC-MS.
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. Excess alkylating agent. 1. Use a stoichiometric amount or a slight excess of 4,4-difluoropiperidine. Add the alkylating agent slowly to the reaction mixture.[4]
2. High reaction temperature. 2. Run the reaction at a lower temperature to decrease the rate of the second alkylation.[1]
3. Product is more nucleophilic than starting material. 3. Switch to the reductive amination method, which is highly selective for mono-alkylation.[1]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 1. Optimize the reaction to drive it to completion (see "Low or No Product Yield").
2. Co-elution of product and byproducts. 2. Adjust the solvent system for column chromatography. If the product is basic, an acid wash during workup can help remove non-basic impurities.
3. Product is water-soluble. 3. If extraction into an organic solvent is inefficient, consider techniques like lyophilization to remove water.

Data Presentation

Table 1: Effect of Base and Solvent on Direct N-Alkylation (Representative)

Entry Alkyl Halide Base Solvent Temperature (°C) Typical Yield Notes
1R-BrK₂CO₃Acetonitrile (ACN)80ModerateA common and cost-effective choice.[5]
2R-BrDIPEADCMRoom TempGoodGood for sensitive substrates; avoids strong inorganic bases.[2]
3R-ClK₂CO₃ / KI (cat.)ACN80ModerateKI addition is crucial for less reactive chlorides.[5]
4R-BrNaHDMF0 to Room TempGood to HighRequires anhydrous conditions; suitable for less nucleophilic amines.[4]

Table 2: Comparison of Alkylating Agents (Representative)

Entry Alkylating Agent Base Solvent Relative Reactivity Typical Yield
1R-IK₂CO₃ACNHighHigh
2R-BrK₂CO₃ACNModerateModerate to High
3R-ClK₂CO₃ACNLowLow to Moderate

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 4,4-difluoropiperidine using potassium carbonate as the base.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-difluoropiperidine hydrochloride (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (to achieve a concentration of 0.2-0.5 M with respect to the piperidine).

  • Reaction Initiation: Begin stirring the suspension under an inert atmosphere (e.g., nitrogen or argon). Add the alkyl halide (1.1 eq.) to the stirring mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM), wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of 4,4-difluoropiperidine with an aldehyde using sodium triacetoxyborohydride.[2]

  • Reagent Preparation: To a round-bottom flask, dissolve 4,4-difluoropiperidine (1.0 eq.) and the desired aldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. Continue stirring at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_N_Alkylation Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 4,4-Difluoropiperidine, Base/Aldehyde, and Solvent add_alkylating_agent Add Alkylating Agent (Direct Alkylation) or Reducing Agent (Reductive Amination) reagents->add_alkylating_agent stir_heat Stir at appropriate temperature add_alkylating_agent->stir_heat monitor Monitor reaction by TLC / LC-MS stir_heat->monitor monitor->stir_heat Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for the N-alkylation of 4,4-difluoropiperidine.

Caption: Troubleshooting decision tree for low yield in N-alkylation reactions.

References

Technical Support Center: Purification of N-Substituted 4,4-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-substituted 4,4-difluoropiperidine (B1302736) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the 4,4-difluoro substitution on the purification of N-substituted piperidines?

A1: The gem-difluoro group at the 4-position has two main effects. Firstly, the strong electron-withdrawing nature of fluorine generally decreases the basicity (pKa) of the piperidine (B6355638) nitrogen[1][2][3]. This can be advantageous in normal-phase chromatography, as it reduces strong interactions with the acidic silica (B1680970) gel, leading to improved peak shapes and less tailing. Secondly, fluorination typically increases the lipophilicity of the molecule, which may require adjustments to solvent systems in both normal-phase and reverse-phase chromatography[1][3].

Q2: Which purification techniques are most suitable for N-substituted 4,4-difluoropiperidine derivatives?

A2: The choice of technique depends on the scale of purification, the nature of the impurities, and the physical state of the compound. Common methods include:

  • Flash Column Chromatography: Highly versatile for a range of polarities and scales.

  • Acid-Base Extraction: Excellent for removing neutral or acidic impurities from the basic product on a large scale.

  • Crystallization: A powerful method for obtaining high-purity solid compounds.

  • Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC, particularly effective for chiral separations of fluorinated compounds[2].

  • Distillation: Suitable for thermally stable, low-boiling point liquid derivatives.

Q3: Do I always need to add a basic modifier like triethylamine (B128534) (TEA) to the eluent for flash chromatography on silica gel?

A3: Not necessarily. Due to the reduced basicity of the 4,4-difluoropiperidine ring, you may achieve good peak shapes without a basic modifier[2]. It is recommended to first perform a TLC analysis with and without a modifier (e.g., 0.5-1% TEA in your eluent) to see if it is required.

Q4: My fluorinated piperidine derivative is volatile. How can I prevent its loss during purification?

A4: For volatile compounds, it is often recommended to carry out an in-situ protection of the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) before purification. This increases the molecular weight and reduces volatility. The protecting group can then be removed after purification. Also, when removing solvent, use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing/Streaking) in Flash Column Chromatography

Question: My N-substituted 4,4-difluoropiperidine derivative is showing significant tailing on a silica gel column, even with the reduced basicity. What should I do?

Answer: Tailing indicates an undesirable interaction between your compound and the stationary phase. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing) add_modifier Add Basic Modifier to Eluent (e.g., 0.5-1% TEA or NH4OH) start->add_modifier Is the compound still basic? change_eluent Increase Eluent Polarity (e.g., higher % of Ethyl Acetate (B1210297) or Methanol) add_modifier->change_eluent Tailing persists resolved Issue Resolved add_modifier->resolved change_stationary_phase Change Stationary Phase change_eluent->change_stationary_phase Still poor separation change_eluent->resolved alumina Neutral or Basic Alumina change_stationary_phase->alumina For basic compounds rp_hplc Reverse-Phase (C18) change_stationary_phase->rp_hplc For non-polar compounds sfc Supercritical Fluid Chromatography (SFC) change_stationary_phase->sfc For chiral or fast separations alumina->resolved rp_hplc->resolved sfc->resolved

Caption: Troubleshooting flowchart for poor peak shape in chromatography.

Issue 2: Compound Fails to Crystallize or "Oils Out"

Question: I have a solid N-substituted 4,4-difluoropiperidine derivative, but I'm struggling to recrystallize it. It either stays in solution or separates as an oil. What can I do?

Answer: This is a common problem related to supersaturation, solvent choice, and purity.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution.

    • Concentrate: Slowly evaporate some of the solvent to increase the concentration and then cool again.

  • Preventing "Oiling Out":

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before moving it to an ice bath. Insulating the flask can help.

    • Change Solvent System: Your compound's melting point may be lower than the boiling point of your solvent. Try a lower-boiling point solvent or a solvent mixture. An "anti-solvent" (a solvent in which your compound is insoluble) can be slowly added to a solution of your compound until it becomes turbid, which can promote crystallization.

    • Higher Dilution: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, add more solvent, and then cool slowly.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrincipleTypical ScaleAdvantagesDisadvantagesTypical Purity
Flash Chromatography Adsorption on silica or aluminamg to multi-gramWidely applicable, good resolutionCan be slow, uses significant solvent>95%
Acid-Base Extraction Partitioning based on pHg to kgFast, inexpensive, scalable, removes neutral/acidic impuritiesOnly removes non-basic impurities, requires solvent extraction90-98%
Crystallization Differential solubilitymg to kgCan achieve very high purity, removes soluble impuritiesCompound must be solid, requires optimization, potential for yield loss>99%
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phaseµg to kgFast, reduced solvent waste, ideal for chiral compounds[1]Requires specialized equipment>99%
Distillation Separation by boiling point differencesg to kgExcellent for removing non-volatile impuritiesCompound must be thermally stable and liquid/low-melting98-99.5%

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography. Start with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A good Rf value for your product is typically 0.2-0.3.

  • Column Packing: Pack a column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude N-substituted 4,4-difluoropiperidine derivative in a minimum amount of dichloromethane (B109758) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Flash Column Chromatography

start Crude Product tlc TLC Analysis (Optimize Eluent) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions elute->combine monitor->elute concentrate Concentrate Under Reduced Pressure combine->concentrate end Pure Product concentrate->end

Caption: General workflow for purification by flash column chromatography.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic N-substituted 4,4-difluoropiperidine derivative will be protonated and move into the aqueous phase.

  • Phase Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer containing your protonated product.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) until the solution is basic (pH > 10). Your deprotonated product may precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution three times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices for piperidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 4,4-difluoropiperidine (B1302736) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4,4-difluoropiperidine hydrochloride?

A1: The most prevalent synthetic strategies commence with either N-Boc-4-piperidone or N-benzyl-4-piperidone. The key transformation involves the fluorination of the C4-carbonyl group, followed by the deprotection of the nitrogen protecting group and subsequent formation of the hydrochloride salt.

Q2: Which fluorinating agent is recommended for the synthesis starting from N-Boc-4-piperidone?

A2: While several fluorinating agents can be employed, trifluoro sulfenyl morpholine (B109124) is reported to provide high yields and minimizes the formation of monofluorinated byproducts.[1] Traditional reagents like diethylaminosulfur trifluoride (DAST) are also used, but they may lead to lower yields and a higher incidence of side products.[1]

Q3: What is the most effective method for the deprotection of the N-Boc group in this synthesis?

A3: Treatment with a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane (e.g., 4M HCl in dioxane), is a highly effective and widely used method for the deprotection of the N-Boc group, often proceeding with high to quantitative yields. This method has the advantage of directly forming the desired hydrochloride salt in a single step.

Q4: Can the deprotection and salt formation be performed in a "one-pot" manner after fluorination?

A4: Yes, a one-pot procedure for the deprotection of the N-Boc group and the subsequent formation of the hydrochloride salt is a highly efficient approach.[1] After the fluorination of N-Boc-4-piperidone and appropriate work-up, the resulting N-Boc-4,4-difluoropiperidine can be dissolved in a suitable solvent and treated with an HCl solution to yield the final product.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Fluorination of N-Boc-4-piperidone

Possible Causes and Solutions:

CauseRecommended Action
Sub-optimal Fluorinating Agent Traditional reagents like DAST may result in lower yields due to the formation of elimination byproducts.[1] Consider using trifluoro sulfenyl morpholine, which has been reported to provide higher yields in this specific transformation.[1]
Moisture in the Reaction Fluorinating agents are highly sensitive to moisture, which can lead to their decomposition and the formation of byproducts. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry of Fluorinating Agent An insufficient amount of the fluorinating agent will lead to incomplete conversion. Conversely, a large excess may promote side reactions. A typical protocol may use 0.8-4 equivalents of the fluorinating agent.[1] It is recommended to perform small-scale trials to determine the optimal stoichiometry for your specific setup.
Inadequate Temperature Control The addition of the fluorinating agent is often exothermic. Maintain the recommended reaction temperature (e.g., cooling with an ice-water bath) to prevent uncontrolled side reactions.[1]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the reaction has gone to completion before work-up.
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

CauseRecommended Action
Monofluorinated Byproduct This is a common byproduct, especially when using less selective fluorinating agents.[1] Using trifluoro sulfenyl morpholine can help to completely remove this byproduct through simple treatment.[1] Purification by column chromatography may be necessary if this impurity is present.
Incomplete Deprotection of the N-Boc Group If the N-Boc protected intermediate is detected in the final product, the deprotection step was incomplete. Ensure a sufficient excess of HCl is used and that the reaction is allowed to proceed for an adequate amount of time. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
Residual Solvents or Reagents Ensure the product is thoroughly dried under vacuum to remove residual solvents. The final product can be purified by recrystallization or by preparing a slurry in a suitable solvent (e.g., acetone, methanol, ethanol, or dichloromethane) to remove soluble impurities.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from N-Boc-4-piperidone

This protocol is based on a high-yield method utilizing trifluoro sulfenyl morpholine.[1]

Step 1: Fluorination

  • To a four-necked flask, add dichloromethane (B109758) and N-Boc-4-piperidone. Maintain the temperature at 25-28 °C.[1]

  • Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.[1]

  • Slowly add trifluoro sulfenyl morpholine (0.8-4 equivalents) dropwise over a period of approximately 240 minutes.[1]

  • Allow the reaction to stir at a temperature between 10-30 °C. Monitor the reaction progress by TLC or GC-MS.[1]

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, wash it again with saturated aqueous sodium bicarbonate, and then dry it over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc-4,4-difluoropiperidine.[1]

Step 2: Deprotection and Salt Formation

  • Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.[1]

  • Protect the system with argon.[1]

  • Introduce hydrogen chloride gas into the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.[1]

  • The solid can be further purified by creating a slurry in acetone, followed by filtration and drying to yield the white solid of this compound.[1]

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of 4,4-Difluoropiperidine

Fluorinating AgentStarting MaterialReported YieldKey AdvantagesPotential Issues
Trifluoro sulfenyl morpholineN-Boc-4-piperidoneHigh (specific percentage not cited)[1]High yield, minimal monofluorinated byproduct.[1]Higher initial cost compared to DAST.[1]
Diethylaminosulfur trifluoride (DAST)N-Boc-4-piperidoneLower than trifluoro sulfenyl morpholine[1]Commercially available and widely used.Formation of elimination byproducts, lower yields.[1]
Deoxo-Fluor®Ketones (general)VariesMore thermally stable than DAST.Can require elevated temperatures.

Table 2: Deprotection Methods for Protected 4,4-Difluoropiperidine Derivatives

Protecting GroupReagentSolventReported YieldReference
N-BocHClDioxane/MethanolHigh[1]
N-Benzyl1-Chloroethyl chloroformate, then MethanolDichloromethane, Methanol87%ChemicalBook

Visualizations

experimental_workflow cluster_fluorination Step 1: Fluorination cluster_deprotection Step 2: Deprotection & Salt Formation A N-Boc-4-piperidone in Dichloromethane B Cool to 15-20°C under Argon A->B C Add Trifluoro sulfenyl morpholine B->C D Stir at 10-30°C C->D E Quench with NaHCO3 (aq) D->E F Work-up (Extract, Dry, Concentrate) E->F G Crude N-Boc-4,4-difluoropiperidine F->G H Dissolve in DCM/Methanol G->H One-Pot I Add HCl (gas or solution) H->I J Stir at Room Temperature I->J K Concentrate J->K L Purify (Slurry in Acetone) K->L M 4,4-Difluoropiperidine HCl L->M

Caption: One-pot synthesis workflow for this compound.

troubleshooting_low_yield Start Low Yield in Fluorination Q1 Check for Moisture Contamination Start->Q1 Q2 Verify Reagent Stoichiometry Start->Q2 Q3 Monitor Reaction Temperature Start->Q3 Q4 Confirm Reaction Completion Start->Q4 Q5 Consider a Different Fluorinating Agent Start->Q5 A1 Ensure anhydrous conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere Q1->A1 A2 Optimize equivalents of fluorinating agent (e.g., 0.8-4 eq. of trifluoro sulfenyl morpholine) Q2->A2 A3 Maintain cooling during exothermic addition Q3->A3 A4 Use TLC or GC-MS to monitor progress Q4->A4 A5 Switch from DAST to trifluoro sulfenyl morpholine Q5->A5

Caption: Troubleshooting logic for low fluorination yield.

References

Technical Support Center: Deprotection of N-Boc-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N-Boc-4,4-difluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting N-Boc-4,4-difluoropiperidine?

The most common methods for N-Boc deprotection are acid-catalyzed cleavage and thermal methods. Acidic deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] Thermal deprotection, often considered a milder alternative, can be performed using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), sometimes with microwave assistance to accelerate the reaction.[3][4]

Q2: My reaction is sluggish or incomplete. What are the potential causes and solutions?

Several factors can lead to incomplete deprotection:

  • Insufficient Acid Strength or Concentration: For acidic deprotection, ensure the acid is not old or hydrated, which can reduce its efficacy. Increasing the concentration of the acid or switching to a stronger acid may be necessary.

  • Low Temperature: Both acidic and thermal deprotections are temperature-dependent. If the reaction is slow at room temperature, gentle heating may improve the rate. For thermal methods, increasing the temperature or using microwave irradiation can significantly reduce reaction times.[3]

  • Steric Hindrance: The gem-difluoro group at the 4-position may influence the conformation of the piperidine (B6355638) ring and impact reagent accessibility. More forcing conditions (higher temperature or longer reaction time) may be required compared to non-fluorinated analogs.

  • Solvent Effects: The choice of solvent can impact the reaction rate. For acidic deprotections, dichloromethane (B109758) (DCM) is common. For thermal methods, fluorinated alcohols like TFE and HFIP are used.[3]

Q3: I am observing side products in my reaction. What are they and how can I avoid them?

A common side product in acidic deprotection is the formation of a stable salt with the deprotecting acid (e.g., trifluoroacetate (B77799) or hydrochloride salt). This can often be addressed by a basic workup or by using a basic ion-exchange resin to yield the free amine.[5][6] With highly sensitive substrates, the harsh conditions of strong acids can sometimes lead to degradation. In such cases, exploring milder thermal deprotection methods is recommended.[3]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. A successful deprotection will show the disappearance of the starting material and the appearance of the product. By NMR, the disappearance of the characteristic tert-butyl signal of the Boc group (around 1.4-1.5 ppm) is a clear indicator of reaction completion.

Q5: Is it possible to perform the deprotection under neutral conditions?

Yes, thermal deprotection in fluorinated alcohols like TFE or HFIP occurs under neutral conditions, which can be advantageous for substrates sensitive to strong acids.[3] Other neutral methods reported for N-Boc deprotection, although not specifically for N-Boc-4,4-difluoropiperidine, include using reagents like cerium(III) chloride and sodium iodide, or simply heating in water.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Use fresh, anhydrous acid. Increase the equivalents of acid or use a stronger acid (e.g., switch from HCl in dioxane to TFA).
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C). For thermal methods, increase the temperature or use microwave irradiation.
Short reaction time.Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Formation of Salt The product is isolated as a salt of the acid used for deprotection (e.g., TFA or HCl salt).Perform a basic workup (e.g., with aqueous NaHCO₃ or NaOH) to neutralize the acid and extract the free amine. Alternatively, use a basic ion-exchange resin.[5][6]
Substrate Degradation The substrate is sensitive to the harsh acidic conditions.Switch to a milder deprotection method, such as thermal deprotection using TFE or HFIP.[3] Alternatively, try using a milder acid like phosphoric acid or p-toluenesulfonic acid.
Difficulty in Product Isolation The deprotected amine is highly polar or water-soluble.After basic workup, extract with a more polar solvent like ethyl acetate (B1210297) or a mixture of DCM and isopropanol. If the product is still difficult to extract, consider salt formation with an appropriate acid for precipitation or purification.

Data Presentation

Table 1: Acidic Deprotection Conditions for Analogous N-Boc Amines

Acid Solvent Temperature (°C) Time Yield (%) Reference Compound(s)
TFA (25-50%)DCM0 - RT0.5 - 2 h>95N-Boc piperidine, various N-Boc amines
HCl (4M)DioxaneRT0.5 - 2 h>95N-Boc amino acids, N-Boc piperidine
HCl (conc.)AcetoneRT1 - 4 h~90Various N-Boc amines
H₃PO₄ (aq)THFRT12 - 24 hHighVarious N-Boc amines
MeSO₃HMeOHRT1 - 3 hHighVarious N-Boc amines

Table 2: Thermal Deprotection Conditions for Analogous N-Boc Amines

Reagent/Solvent Temperature (°C) Time Yield (%) Reference Compound(s)
TFE150 (Microwave)1 - 2 h80-99N-Boc anilines, N-Boc indoles
HFIP150 (Microwave)5 - 60 min76-99N-Boc anilines, N-Boc indoles
Water100 (Reflux)10 - 15 min90-97Various N-Boc amines
Acetonitrile250 (Flow)< 30 minHighVarious N-Boc amines

Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected 4,4-difluoropiperidine.

Protocol 2: Acidic Deprotection using Hydrogen Chloride (HCl) in Dioxane

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a minimal amount of a co-solvent like methanol (B129727) or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (B91453) (5-10 eq) to the solution at room temperature.[7]

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring for completion by TLC or LC-MS.[7]

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a cold non-polar solvent like diethyl ether.

  • Alternatively, concentrate the reaction mixture in vacuo.

  • To obtain the free amine, dissolve the residue in water and basify with aqueous NaOH or NaHCO₃, followed by extraction with a suitable organic solvent.

Protocol 3: Thermal Deprotection using Hexafluoroisopropanol (HFIP) with Microwave Irradiation

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in hexafluoroisopropanol (HFIP, approximately 0.2 M) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 5-60 minutes.[3] The optimal time should be determined by monitoring small-scale test reactions.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent by evaporation in vacuo to obtain the deprotected product.[3] Further purification by chromatography or distillation may be necessary.

Visualizations

Deprotection_Workflow start N-Boc-4,4-difluoropiperidine acid_deprotection Acidic Deprotection (TFA or HCl) start->acid_deprotection thermal_deprotection Thermal Deprotection (HFIP or TFE) start->thermal_deprotection product_salt 4,4-Difluoropiperidine Salt (TFA or HCl salt) acid_deprotection->product_salt evaporation Solvent Evaporation thermal_deprotection->evaporation workup Basic Workup (e.g., NaHCO3 wash) product_salt->workup free_amine 4,4-Difluoropiperidine (Free Amine) workup->free_amine evaporation->free_amine Troubleshooting_Tree start Reaction Issue? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_products Side Products start->side_products No increase_temp Increase Temperature / Time incomplete_rxn->increase_temp Thermal Method increase_acid Increase Acid Concentration incomplete_rxn->increase_acid Acidic Method change_method Switch to Thermal Method side_products->change_method Degradation basic_workup Perform Basic Workup side_products->basic_workup Salt Formation milder_acid Use Milder Acid side_products->milder_acid Degradation with Strong Acid

References

Technical Support Center: Scale-Up of 4,4-Difluoropiperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4,4-Difluoropiperidine (B1302736) hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Issues

Q1: My fluorination reaction is resulting in a low yield or failing to proceed to completion. What are the potential causes and troubleshooting steps?

A1: Low or no yield in fluorination reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stoichiometry:

    • Fluorinating Agent Decomposition: Many fluorinating agents, such as Diethylaminosulfur Trifluoride (DAST), are moisture-sensitive and can degrade over time.[1] Ensure the reagent is fresh and has been stored under anhydrous conditions.

    • Insufficient Reagent: Inadequate stoichiometry of the fluorinating agent can lead to incomplete conversion. For the fluorination of N-Boc piperidone, the molar equivalent of the fluorinating agent can range from 0.8 to 4 equivalents of the starting material.[2] An optimization of the reagent stoichiometry is crucial during scale-up.

  • Reaction Conditions:

    • Presence of Water: Trace amounts of water can quench the fluorinating reagent and lead to the formation of byproducts. All glassware must be rigorously dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Temperature Control: Fluorination reactions can be highly exothermic.[3] Inadequate temperature control can lead to reagent decomposition and the formation of side products. For instance, in the synthesis using trifluoro sulfenyl morpholine (B109124), the reaction temperature is typically maintained between 10-30°C.[2]

    • Solvent Choice: The choice of solvent is critical. For nucleophilic fluorinations, polar aprotic solvents are generally preferred.[1] Dichloromethane (B109758) is a commonly used solvent for these reactions.[2]

  • Substrate-Related Issues:

    • Steric Hindrance: A sterically hindered ketone may react slowly or not at all.

    • Protecting Group Stability: Ensure the N-protecting group (e.g., Boc) is stable under the reaction conditions.

Q2: I am observing significant amounts of a monofluorinated byproduct. How can I minimize its formation and remove it from my product?

A2: The formation of a monofluorinated elimination product is a common issue in the synthesis of 4,4-difluoropiperidine.[2]

  • Minimizing Formation:

    • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination reactions. Trifluoro-sulfenyl morpholine is reported to have a high yield for the desired difluoro compound.[2]

    • Reaction Temperature: Carefully controlling the reaction temperature can help minimize the formation of the elimination byproduct.

  • Removal of Monofluorinated Byproduct:

    • A specific workup procedure can be employed to remove the monofluorinated impurity. This involves dissolving the crude product in a solvent like ethyl acetate (B1210297), washing with water, and then treating with 50% hydrogen peroxide (H₂O₂). The reaction progress can be monitored by Gas Chromatography (GC) until the impurity is less than 1%. The mixture is then filtered, and the organic phase is washed with water and a sodium thiosulfate (B1220275) solution before being dried.[2]

Purification Challenges

Q3: I am having difficulty purifying the final 4,4-Difluoropiperidine hydrochloride product at a larger scale. What purification strategies are recommended?

A3: Large-scale purification of piperidine (B6355638) derivatives can be challenging. Here are some recommended strategies:

  • Crystallization/Pulping: After the deprotection and salt formation steps, the crude product can be purified by pulping in a suitable solvent. Acetone, methanol (B129727), ethanol, and dichloromethane have been reported as effective solvents for this purpose.[2] This method avoids the need for column chromatography or distillation.[2]

  • Acid-Base Extraction: This technique can be used to separate the basic piperidine derivative from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid. The piperidine derivative will move to the aqueous phase, which is then separated, basified, and the product is extracted with an organic solvent.[4]

  • Column Chromatography: While less ideal for very large scales due to solvent consumption, flash column chromatography over silica (B1680970) gel can be an effective purification method. To avoid streaking of the basic piperidine on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.[5]

Safety Concerns

Q4: What are the primary safety hazards associated with scaling up fluorination reactions, and what precautions should be taken?

A4: Fluorination reactions, especially at scale, present significant safety hazards.

  • Highly Reactive Reagents: Fluorinating agents like DAST are highly reactive and can react violently with water and other oxidizable materials.[3] They can also be thermally unstable; for example, DAST can decompose explosively when heated.[3] Deoxo-Fluor is a more thermally stable alternative to DAST.[4][5]

  • Generation of Hydrogen Fluoride (HF): Many fluorinating reagents generate HF upon contact with moisture or during the reaction and workup.[3] HF is extremely corrosive and toxic.

  • Exothermic Reactions: Fluorination reactions are often highly exothermic, which can lead to a runaway reaction if not properly controlled.[3]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

  • Proper Quenching: Quench the reaction carefully at a low temperature.

  • Material Compatibility: Ensure that the reaction vessel and any transfer lines are compatible with the corrosive reagents and byproducts (e.g., HF).

  • Ventilation: All work should be performed in a well-ventilated fume hood.

  • Continuous Flow Chemistry: For larger scale production, consider using continuous flow reactors. This technology offers better control over reaction temperature and mixing, enhancing the safety of hazardous reactions.[6]

Comparative Data on Fluorinating Agents

Fluorinating AgentKey AdvantagesKey DisadvantagesTypical Reaction ConditionsSafety Considerations
DAST (Diethylaminosulfur Trifluoride) Widely used and effective for converting ketones to gem-difluorides.[4]Thermally unstable, can decompose explosively.[3] Reacts violently with water.[3]Dropwise addition at low temperatures (e.g., -78°C to 0°C), followed by warming to room temperature.[1]High risk of thermal runaway and HF exposure.[3]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) More thermally stable than DAST, making it safer for larger scale reactions.[5]Still moisture sensitive and can generate HF.Similar to DAST, often used as a direct replacement with improved safety.[5]Safer than DAST but still requires careful handling due to reactivity and HF generation.[5]
Trifluoro-sulfenyl morpholine Reported to give high yields of the difluorinated product with easier removal of monofluorinated byproducts.[2] More stable and safer to use than DAST.[2]Less common than DAST and Deoxo-Fluor.Dropwise addition at 15-20°C, followed by stirring at 10-30°C.[2]More stable than DAST, but still requires handling in an inert atmosphere.
XtalFluor-E and XtalFluor-M Crystalline solids, significantly more stable and safer than DAST and Deoxo-Fluor.[7] Reduced formation of elimination byproducts.[7] Compatible with standard glassware.[7]May require an additive for optimal reactivity.[7]Reaction conditions are generally mild.Much improved safety profile compared to DAST and Deoxo-Fluor.[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using Trifluoro-sulfenyl morpholine[2]
  • Fluorination:

    • Charge a dry, four-necked flask with dichloromethane and N-Boc piperidone under an argon atmosphere. Maintain the internal temperature at 25-28°C.

    • Cool the reaction mixture to 15-20°C using an ice-water bath.

    • Slowly add trifluoro-sulfenyl morpholine dropwise over a period of about 4 hours, ensuring the temperature remains below 30°C.

    • Stir the reaction mixture at 25-30°C for approximately 10 hours. Monitor the reaction progress by TLC.

  • Work-up and Byproduct Removal:

    • Once the reaction is complete, dissolve the crude product in ethyl acetate and wash with water.

    • Add 50% hydrogen peroxide to the organic phase and stir. Monitor by GC until the monofluorinated byproduct is <1%.

    • Filter the mixture and wash the filter cake with ethyl acetate.

    • Separate the phases and wash the organic layer with water and a sodium thiosulfate solution.

    • Dry the organic phase to obtain N-Boc-4,4-difluoropiperidine.

  • Deprotection and Salt Formation:

    • In a separate flask, dissolve the N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol under an argon atmosphere.

    • Introduce hydrogen chloride gas into the solution for about 10 hours. Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain a solid.

    • Purify the solid by pulping in acetone, then filter and dry to yield this compound as a white solid.

Protocol 2: General Procedure for Analytical Monitoring by HPLC

This is a general method and may require optimization for specific applications.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. The basic nature of the piperidine can cause peak tailing, and the acidic additive helps to protonate the amine.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

Diagrams

experimental_workflow cluster_fluorination Step 1: Fluorination cluster_workup Step 2: Workup & Purification cluster_deprotection Step 3: Deprotection & Salt Formation start N-Boc-4-piperidone in DCM reagent Add Trifluoro-sulfenyl morpholine (15-20°C) start->reagent reaction1 Stir at 25-30°C reagent->reaction1 extraction Dissolve in Ethyl Acetate Wash with Water reaction1->extraction byproduct_removal Treat with H2O2 (Monitor by GC) extraction->byproduct_removal washing Wash with Na2S2O3 byproduct_removal->washing drying Dry Organic Phase washing->drying dissolve Dissolve in DCM/MeOH drying->dissolve hcl_gas Introduce HCl gas dissolve->hcl_gas concentrate Concentrate hcl_gas->concentrate pulping Pulp in Acetone concentrate->pulping product 4,4-Difluoropiperidine HCl pulping->product

Caption: One-pot synthesis workflow for this compound.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low Reaction Yield? reagent_quality Check Fluorinating Agent (Freshness, Storage) start->reagent_quality reagent_stoichiometry Optimize Stoichiometry (0.8-4 eq.) start->reagent_stoichiometry anhydrous Ensure Anhydrous Conditions (Dry Glassware, Solvents) start->anhydrous temp_control Verify Temperature Control (Exotherm Management) start->temp_control solvent Confirm Appropriate Solvent (e.g., DCM) start->solvent mono_fluoro Monofluorinated Byproduct? start->mono_fluoro workup Implement H2O2 Workup mono_fluoro->workup Yes

Caption: Troubleshooting logic for low yield in fluorination reactions.

References

Alternative fluorinating agents to DAST for piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and using alternative fluorinating agents to Diethylaminosulfur Trifluoride (DAST). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to DAST for fluorinating piperidones?

A1: While DAST is a versatile fluorinating agent, it has significant drawbacks. It is thermally unstable and can decompose explosively, especially when heated above 50°C.[1] It is also highly sensitive to moisture, releasing corrosive hydrogen fluoride (B91410) (HF).[2] In the context of piperidone synthesis, DAST can lead to significant amounts of elimination byproducts, reducing the yield of the desired fluorinated piperidone.[3] Safer and more selective modern alternatives have been developed to address these issues.[2]

Q2: What are the main alternatives to DAST for the deoxyfluorination of hydroxypiperidines?

A2: Several more stable and selective alternatives to DAST are commercially available. The most common include:

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): A liquid reagent that is more thermally stable than DAST, though it can still decompose at higher temperatures without the explosive behavior of DAST.[1] It often provides similar or better yields than DAST.[4]

  • PyFluor (2-pyridinesulfonyl fluoride): A solid reagent known for its excellent thermal stability, low cost, and high selectivity, minimizing elimination side products.[5][6] It is generally considered a safer and more user-friendly option.[7]

  • XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (Morpholinodifluorosulfinium tetrafluoroborate): These are crystalline solid reagents that are significantly more thermally stable than DAST and Deoxo-Fluor.[8][9] They do not generate free HF, allowing for their use in standard glass reaction vessels.[10]

Q3: How do the reaction conditions for these alternatives differ from DAST?

A3: Reaction conditions vary depending on the chosen reagent and the specific piperidone substrate.

  • Deoxo-Fluor reactions are often run under similar conditions to DAST, typically in an aprotic solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature.[11]

  • PyFluor reactions usually require a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and are often performed at room temperature, although sterically hindered substrates may require gentle heating.[6]

  • XtalFluor reagents typically require a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or DBU, to achieve efficient fluorination.[8][12]

Q4: Can these alternative reagents be used for the geminal difluorination of piperidones?

A4: Yes, Deoxo-Fluor and XtalFluor reagents can be used for the geminal difluorination of ketones, including piperidones, to yield 1,1-difluoropiperidines.[12][13] PyFluor, however, is generally inactive towards carbonyl groups, making it selective for the fluorination of hydroxyl groups.

Troubleshooting Guides

Issue 1: Low or No Yield of the Fluorinated Piperidone
Possible Cause Troubleshooting Step
Inactive Reagent Ensure the fluorinating agent has been stored under anhydrous conditions and is not expired. PyFluor and XtalFluor reagents are generally more stable for long-term storage.[7][8]
Insufficient Activation (XtalFluor/PyFluor) For XtalFluor, ensure the presence of a suitable promoter (e.g., Et₃N·3HF or DBU).[8] For PyFluor, confirm that a sufficient amount of base (e.g., DBU) has been added.[6]
Low Reaction Temperature For sterically hindered hydroxypiperidines, a moderate increase in temperature may be necessary. For PyFluor, heating to 50°C can be beneficial for challenging substrates.[6] For Deoxo-Fluor, ensure the temperature is kept below 110°C for safety.[14]
Poor Substrate Solubility Select a solvent in which the piperidone starting material is fully soluble. Anhydrous DCM, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are common choices.
Presence of Moisture All deoxyfluorination reactions should be carried out under strictly anhydrous conditions using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the fluorinating reagent.
Issue 2: Formation of Significant Elimination Byproducts (Alkenes)
Possible Cause Troubleshooting Step
Reagent Choice DAST is particularly prone to causing elimination.[3] Switching to a more selective reagent like PyFluor or XtalFluor can significantly reduce the formation of elimination byproducts.[5][8]
High Reaction Temperature Running the reaction at the lowest effective temperature can favor substitution over elimination.
Strongly Basic Conditions While PyFluor requires a base, using a large excess may promote elimination. Optimize the stoichiometry of the base.
Issue 3: Complex Reaction Mixture and Difficult Purification
Possible Cause Troubleshooting Step
Reagent-Derived Byproducts The byproducts of Deoxo-Fluor and DAST can sometimes complicate purification. PyFluor's byproducts are often more easily removed.[5]
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material.
Substrate Decomposition If the piperidone substrate is sensitive to acidic conditions (HF generated from DAST or Deoxo-Fluor), consider using XtalFluor, which does not generate free HF.[10]

Data Presentation: Comparison of Fluorinating Agents

FeatureDASTDeoxo-FluorPyFluorXtalFluor-E / XtalFluor-M
Physical State Liquid[15]Liquid[11]Low-melting Solid[16]Crystalline Solid[8]
Thermal Stability Unstable, explosive potential >50°C[1]More stable than DAST, decomposes at ~140°C[17]Thermally stable[7]High thermal stability, decomposes at 215°C (XtalFluor-E)[17]
Handling Requires care due to instability and moisture sensitivity[2]Safer than DAST, but still moisture sensitive[4]Stable, can be handled in air for short periods[7]Stable, can be handled in air[8]
Selectivity Prone to elimination side reactions[3]Generally good, can cause elimination[12]High selectivity, minimal elimination[5][6]High selectivity, less elimination than DAST/Deoxo-Fluor[8]
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphereRequires a base (e.g., DBU)[6]Requires a promoter (e.g., Et₃N·3HF or DBU)[8]
HF Generation Yes[2]YesNoNo[10]
Cost Relatively lowHigher than DASTLow-cost[5]Generally higher

Experimental Protocols

Note: These are general protocols and may require optimization for your specific piperidone substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Deoxyfluorination of N-Boc-4-hydroxypiperidine using Deoxo-Fluor
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deoxyfluorination of N-Boc-4-hydroxypiperidine using PyFluor
  • Preparation: To a flask containing N-Boc-4-hydroxypiperidine (1.0 eq), add PyFluor (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in an anhydrous solvent (e.g., toluene (B28343) or THF) and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be heated to 50°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deoxyfluorination of N-Boc-4-hydroxypiperidine using XtalFluor-E
  • Preparation: In a plastic or glass flask under an inert atmosphere, suspend XtalFluor-E (1.5 eq) in anhydrous DCM.

  • Promoter Addition: Add triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) to the suspension.

  • Substrate Addition: Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM to the reagent mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Deoxyfluorination_Workflow General Workflow for Deoxyfluorination of Hydroxypiperidines cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve Hydroxypiperidine in Anhydrous Solvent reagent Add Fluorinating Agent (and base/promoter if needed) start->reagent Under Inert Atmosphere react Stir at appropriate temperature (0°C to 50°C) reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction (e.g., with NaHCO₃) monitor->quench Complete extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate, & Purify by Chromatography extract->purify product Fluorinated Piperidone purify->product

Caption: General workflow for the deoxyfluorination of hydroxypiperidines.

Reagent_Selection_Logic start Starting Material: Hydroxypiperidine q_safety Is thermal stability a primary concern? start->q_safety q_selectivity Is elimination a significant side reaction? q_safety->q_selectivity Yes rec_dast Avoid if possible: DAST q_safety->rec_dast No q_hf Is HF sensitivity an issue? q_selectivity->q_hf Yes rec_deoxofluor Consider: Deoxo-Fluor q_selectivity->rec_deoxofluor No q_cost Is cost a major factor? rec_pyfluor Recommendation: PyFluor q_cost->rec_pyfluor Yes rec_xtalfluor Recommendation: XtalFluor q_cost->rec_xtalfluor No q_hf->q_cost Yes q_hf->rec_xtalfluor No

Caption: Decision tree for selecting a suitable fluorinating agent.

References

Validation & Comparative

A Comparative Guide to 4,4-Difluoropiperidine and Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine (B6355638) scaffold is a ubiquitous and invaluable component of numerous therapeutic agents. Its basic nitrogen atom and three-dimensional structure are crucial for molecular recognition and favorable physicochemical properties. However, the pursuit of enhanced drug-like characteristics has led to the exploration of fluorinated analogues, with 4,4-difluoropiperidine (B1302736) emerging as a strategic modification. This guide provides an objective comparison of 4,4-difluoropiperidine and piperidine, supported by experimental data, to inform rational drug design.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The introduction of gem-difluoro substitution at the 4-position of the piperidine ring profoundly alters its fundamental properties, influencing its behavior in biological systems. The most notable impact is on the basicity (pKa) of the piperidine nitrogen.

Table 1: Comparison of Physicochemical Properties

PropertyPiperidine4,4-DifluoropiperidineImpact of Difluorination
pKa ~11.12[1][2][3]~8.20 - 8.5[4]Significant reduction in basicity
logP ~0.84[1][2]Not experimentally determined for the parent molecule, but derivatization can modulate lipophilicity.Generally increases lipophilicity, though the effect on logD at physiological pH is complex due to the lower pKa.
Metabolic Stability Susceptible to N-dealkylation and oxidation of the piperidine ring.[5][6]Can block metabolic oxidation at the 4-position. However, overall stability is context-dependent and can be poor in some cases.[7]Can enhance metabolic stability by blocking a potential site of metabolism, but the electron-withdrawing nature of fluorine can influence the reactivity of other positions.

The reduction in pKa is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms. This decreased basicity means that at physiological pH (7.4), a significantly larger fraction of 4,4-difluoropiperidine-containing molecules will exist in their neutral, uncharged form compared to their piperidine counterparts. This has profound implications for oral absorption and bioavailability, as the neutral form is generally more membrane-permeable.[8][9]

While fluorination is a common strategy to enhance metabolic stability by blocking sites of oxidation, the impact of the 4,4-difluoro substitution is not universally predictable. While it effectively prevents metabolism at the C4-position, the electronic changes can influence the metabolic fate of other parts of the molecule. For instance, a dopamine (B1211576) D4 receptor antagonist incorporating a 4,4-difluoropiperidine moiety exhibited poor microsomal stability.[7] This highlights the importance of empirical testing in specific molecular contexts.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH for an acidic compound or HCl for a basic compound).

    • Prepare a 1 mM solution of the test compound in deionized water.

    • Prepare a 0.15 M solution of KCl to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration:

    • Place 20 mL of the 1 mM test compound solution into a beaker with a magnetic stir bar.

    • Add KCl to a final concentration of 0.15 M.

    • If titrating a base, adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure accuracy.[8][10][11][12]

Measurement of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Pre-saturation of Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD) in a separatory funnel.

    • Shake vigorously and allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

  • Partitioning:

    • Add a known volume of the test compound solution to a vial containing a known volume of the pre-saturated n-octanol.

    • Shake the vial vigorously for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation:

    • The logP is calculated using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])[13][14][15][16]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the line.[6][17][18][19][20][21]

Visualizing the Impact in Drug Discovery

Dopamine D4 Receptor Signaling Pathway

The 4,4-difluoropiperidine moiety has been successfully incorporated into antagonists targeting the dopamine D4 receptor, a G-protein coupled receptor (GPCR) involved in various neurological processes. The following diagram illustrates a simplified signaling pathway for the D4 receptor.

G_protein_coupled_receptor_signaling Dopamine D4 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates targets Ion_Channel->Cellular_Response Alters excitability Drug_Discovery_Workflow Drug Design and Development Workflow Target_ID Target Identification and Validation Hit_ID Hit Identification Target_ID->Hit_ID Lead_Gen Lead Generation (Piperidine vs. 4,4-DFP decision) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Gem-Difluorination of Piperidine: A Comparative Guide to Basicity and Lipophilicity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate key physicochemical properties. This guide provides a comparative analysis of the impact of gem-difluorination on the basicity (pKa) and lipophilicity (logP) of the piperidine (B6355638) ring, a prevalent scaffold in numerous pharmaceuticals. The data presented herein offers a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Executive Summary

The introduction of a gem-difluoro group onto the piperidine ring has a profound and position-dependent effect on its fundamental properties. Gem-difluorination consistently leads to a significant decrease in the basicity of the piperidine nitrogen. The magnitude of this reduction is influenced by the proximity of the fluorine atoms to the nitrogen. In contrast, the effect on lipophilicity is more complex and not straightforward to predict, highlighting the nuanced nature of fluorine's influence on molecular properties.

Data Summary

The following table summarizes the experimental pKa and logP values for piperidine and its gem-difluorinated analogues.

CompoundStructurepKalogP
PiperidinePiperidine structure11.12[1][2][3]0.84[1][2]
3,3-Difluoropiperidine (B1349930)3,3-Difluoropiperidine structure7.4[4]Experimental data not found
4,4-Difluoropiperidine (B1302736)4,4-Difluoropiperidine structure8.5[5]Experimental data not found

Impact on Basicity

The experimental data clearly demonstrates that gem-difluorination significantly reduces the basicity of the piperidine nitrogen. This is attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms.

  • 3,3-Difluoropiperidine exhibits a pKa of 7.4, a reduction of approximately 3.7 pKa units compared to piperidine.[4] The closer proximity of the difluoro group to the nitrogen atom in the 3-position results in a more pronounced decrease in basicity.

  • 4,4-Difluoropiperidine shows a pKa of 8.5, which is about 2.6 pKa units lower than that of piperidine.[5] The greater distance of the difluoro group from the nitrogen in the 4-position leads to a less dramatic, yet still substantial, reduction in basicity.

This modulation of pKa is a critical tool for medicinal chemists to fine-tune the ionization state of a drug molecule at physiological pH, which can in turn influence its solubility, permeability, and target engagement.

Impact on Lipophilicity

The influence of gem-difluorination on lipophilicity (logP) is less predictable than its effect on basicity. While fluorine is the most electronegative element, its introduction into a molecule does not always lead to a decrease in lipophilicity. The effect is context-dependent and can be influenced by factors such as the molecule's overall polarity and changes in its hydration shell.

Experimental logP values for 3,3-difluoropiperidine and 4,4-difluoropiperidine were not available in the searched literature. However, studies on related fluorinated compounds suggest that the change in lipophilicity upon fluorination can be counterintuitive.[1] It is plausible that the introduction of the gem-difluoro group could either increase or decrease the logP of piperidine depending on the interplay of various factors. Therefore, for accurate assessment, experimental determination of logP or logD for these specific compounds is essential.

Logical Relationship Diagram

The following diagram illustrates the relationship between the substitution pattern of the piperidine ring and its resulting physicochemical properties.

G Impact of Gem-Difluorination on Piperidine Properties cluster_0 Piperidine Core cluster_1 Modification cluster_2 Physicochemical Properties Piperidine Piperidine No_Sub No Substitution Piperidine->No_Sub Gem_DiF_3 3,3-Difluorination Piperidine->Gem_DiF_3 Gem_DiF_4 4,4-Difluorination Piperidine->Gem_DiF_4 Basicity Basicity (pKa) No_Sub->Basicity High (11.12) Lipophilicity Lipophilicity (logP) No_Sub->Lipophilicity Moderate (0.84) Gem_DiF_3->Basicity Significantly Decreased (7.4) Gem_DiF_3->Lipophilicity Complex Effect Gem_DiF_4->Basicity Decreased (8.5) Gem_DiF_4->Lipophilicity Complex Effect

Substitution-Property Relationship

Experimental Protocols

Determination of pKa by Potentiometric Titration

The basicity of the piperidine derivatives is determined by potentiometric titration. This method involves the gradual addition of a standardized acid solution to a solution of the amine and monitoring the resulting change in pH.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water

  • The piperidine compound to be tested

Procedure:

  • Sample Preparation: A precise amount of the piperidine compound is dissolved in high-purity water to a known concentration (e.g., 1 mM). An appropriate amount of KCl is added to maintain a constant ionic strength (e.g., 0.1 M).[6][7]

  • Titration: The sample solution is placed in a thermostatted vessel (e.g., at 25 °C) and stirred continuously.

  • The standardized HCl solution is added in small, precise increments.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued until a complete titration curve is obtained, showing a clear inflection point.

  • Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve. The experiment is typically performed in triplicate to ensure accuracy and reproducibility.[6]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a widely accepted technique for its experimental determination.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

  • The piperidine compound to be tested

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water (or buffer) are mixed and shaken vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known amount of the piperidine compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P. For ionizable compounds, this measurement at a specific pH provides the distribution coefficient (logD).[8]

References

The Fluorine Factor: A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated piperidine (B6355638) analogs, a privileged scaffold in numerous therapeutic agents. By examining experimental data, we will explore how the subtle yet powerful effects of fluorination can significantly modulate the pharmacological profile of these compounds.

The introduction of fluorine can induce profound changes in a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability. These alterations, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior, often leading to enhanced potency, selectivity, and an improved safety profile. This guide will delve into these effects with a focus on receptor binding affinity, enzyme inhibition, and metabolic fate, supported by detailed experimental protocols and visual representations of key biological pathways.

Impact on Physicochemical Properties and Biological Activity: A Data-Driven Comparison

The strategic placement of fluorine on the piperidine ring or its substituents can dramatically alter a compound's interaction with its biological target. The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on receptor binding affinity and enzyme inhibition.

Receptor and Transporter Binding Affinity

Monoamine transporters and G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, are frequent targets for piperidine-containing drugs. Fluorination can significantly enhance binding affinity and selectivity.

Table 1: Comparative Binding Affinities (Ki in nM) for Monoamine Transporters and Serotonin Receptors

Compound SeriesTargetNon-Fluorinated AnalogFluorinated AnalogFold Change in Affinity
N-benzylpiperidineDopamine Transporter (DAT)VariesLow nM range-
3-[(aryl)(benzyloxy)methyl]piperidineSerotonin Transporter (SERT)-1 (4-fluorobenzyloxy): Ki = 2 nM-
4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide DimerSerotonin 5-HT1D Receptor-8 (dimer): Ki ≈ 0.3 nM-
Coumarin DerivativesSerotonin 5-HT2A Receptor5g (3-bromo): Ki = 81 nM5e (3-fluoro): Ki = 2114 nM~26-fold decrease

Note: A lower Ki value indicates higher binding affinity.

Enzyme Inhibition

The inhibitory potency of piperidine analogs against various enzymes can be effectively fine-tuned through fluorination.

Table 2: Comparative Enzyme Inhibitory Potency (IC50)

Compound SeriesTarget EnzymeNon-Fluorinated Analog (IC50)Fluorinated Analog (IC50)Fold Change in Potency
Benzylpiperidine-linked benzimidazolinonesAcetylcholinesterase (AChE)9a : 1.23 µM9h (p-F): 1.05 µM~1.2x increase
Benzylpiperidine amidesTyrosinase3b : pIC50 = 3.856d (p-F): pIC50 = 4.14Potency increase
Benzylpiperidine derivativesMonoacylglycerol Lipase (MAGL)12 : 10.9 nM16 (F at R5): 3.2 nM3.4x increase

Note: A lower IC50 value indicates greater inhibitory potency. pIC50 is the negative logarithm of the IC50 value, so a higher value indicates greater potency.

Anticancer Activity

Fluorination has also been shown to enhance the cytotoxic effects of piperidine-based compounds in cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 in µM) against Pancreatic Carcinoma Cells

Compound SeriesNon-Fluorinated Analog (IC50)Fluorinated Analog (IC50)Fold Change in Potency
3,5-bisbenzylidene-4-piperidinones>20 µM1b (4-F): 10.3 µM>2x increase
3,5-bisbenzylidene-4-piperidinones>20 µM1c (3,4-diF): 8.4 µM>2.4x increase
3,5-bisbenzylidene-4-piperidinones-2c (bis-3-fluoro-4-methoxy): Low nM-

The Metabolic Stability Advantage of Fluorination

A key driver for the use of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. This "metabolic blocking" can lead to a longer drug half-life and improved pharmacokinetic profile.

Table 4: Illustrative Comparison of in vitro Metabolic Stability

Compound TypeParameterNon-Fluorinated AnalogFluorinated Analog
Piperidine DerivativeHalf-life (t1/2) in Human Liver MicrosomesShorterLonger
Piperidine DerivativeIntrinsic Clearance (CLint)HigherLower

Note: This table represents a general trend. Actual values are highly dependent on the specific compound and the position of fluorination.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Receptor Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).

  • Radiolabeled ligand (e.g., [3H]-Paroxetine for SERT, --INVALID-LINK---pentazocine for sigma-1 receptors).

  • Test compounds (fluorinated and non-fluorinated piperidine analogs).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (e.g., human, rat).

  • Test compounds.

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate (B84403) buffer (pH 7.4).

  • Quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693 / k) and the intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration).

MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to determine the cytotoxic potential of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Panc-1 for pancreatic cancer).

  • Complete cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the context in which these piperidine analogs function, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Serotonin (5-HT) Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production cluster_3 Downstream Signaling 5HT Serotonin 5HT2A_R 5-HT2A Receptor (GPCR) 5HT->5HT2A_R Gq Gq protein 5HT2A_R->Gq PLC Phospholipase C (PLC) Gq->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release (from ER) IP3->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (Receptor Source) C Incubate Membranes, Radioligand & Competitor A->C B Prepare Radioligand and Test Compounds B->C D Separate Bound/Unbound (Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Generate Dose-Response Curve F->G H Determine IC50 and Ki G->H

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and versatile tool in drug discovery. The evidence presented in this guide demonstrates that fluorination can significantly enhance receptor binding affinity, increase enzyme inhibitory potency, and improve metabolic stability. However, the effects of fluorination are highly dependent on the specific position of the fluorine atom(s) and the biological target . A thorough understanding of the structure-activity relationships, supported by robust experimental data, is crucial for harnessing the full potential of fluorination in the design of novel and effective piperidine-based therapeutics.

The Double-Edged Sword of Fluorination: A Comparative Guide to the Metabolic Stability of Drugs Containing the 4,4-Difluoropiperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the path to clinical success. The introduction of fluorine, particularly the 4,4-difluoropiperidine (B1302736) moiety, has emerged as a popular strategy to block metabolic "soft spots" and enhance pharmacokinetic profiles. However, the assumption that gem-difluorination universally imparts metabolic robustness is an oversimplification. This guide provides an objective comparison of the metabolic stability of drugs containing the 4,4-difluoropiperidine moiety against their non-fluorinated piperidine (B6355638) analogs and other alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to improve a range of properties, including metabolic stability.[1] The high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] This often translates to a longer half-life and improved bioavailability. However, the electronic effects of fluorine can also alter the conformation and reactivity of the entire molecule, sometimes leading to unexpected metabolic outcomes.

Quantitative Comparison of Metabolic Stability

Direct, head-to-head comparative studies on the metabolic stability of a wide range of 4,4-difluoropiperidine-containing drugs and their precise non-fluorinated analogs are not extensively available in the public domain. However, existing research on related structures provides valuable insights.

A compelling case study on a macrocyclic compound challenges the universal applicability of fluorine as a metabolic shield. In this instance, the gem-difluorinated macrocycle demonstrated significantly lower metabolic stability compared to its non-fluorinated counterpart. This unexpected result was attributed to a conformational change induced by the difluoroalkoxy moiety, which promoted a cis-amide conformation that was more susceptible to metabolic cleavage.[2][3][4]

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Fluorinated Macrocycle (4a) Human Hepatocytes< measurable-[2][3]
Human Liver Microsomes< measurable-[2][3]
Non-fluorinated Macrocycle (4b) Human Hepatocytes10-[2][3]
Human Liver Microsomes31-[2][3]

Table 1: Comparative in vitro metabolic stability of a fluorinated vs. non-fluorinated macrocycle.

While this example involves a macrocycle, it underscores the principle that the impact of fluorination is highly context-dependent.

For more traditional small molecules, data from a series of N-(4-chlorophenyl)piperidin-4-amine analogs illustrates how other structural modifications can influence metabolic stability. While this study did not include a 4,4-difluoro analog, it provides a baseline for understanding the metabolism of piperidine-containing scaffolds. The data suggests that increasing steric bulk on the piperidine nitrogen can improve metabolic stability by hindering enzyme access.

Compound IDR1-Substituent (at Piperidine Nitrogen)R2-Substituent (at Amino Group)In Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLM
NCPPA-01 (Parent)HH1592.4
NCPPA-02MethylH12115.5
NCPPA-03EthylH2555.4
NCPPA-04IsopropylH4530.8
NCPPA-05HAcetyl5525.2

Table 2: Representative in vitro metabolic stability data for a series of N-(4-chlorophenyl)piperidin-4-amine analogs in human liver microsomes (HLM). This data is presented for illustrative purposes to show structure-metabolism relationships in piperidine-containing compounds.[5]

In another study, partially fluorinated N-alkyl-substituted piperidine-2-carboxamides were found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity.[6] This again highlights that the effects of fluorination on metabolic stability are not always straightforward and can be influenced by other physicochemical properties.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to assess metabolic stability and bioavailability.

In Vitro Metabolic Stability: Liver Microsomal Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., compounds with known high and low clearance)

  • Pooled liver microsomes (human or other species of interest)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Prepare the reaction mixture containing liver microsomes in phosphate buffer.

  • Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Experimental_Workflow_Microsomal_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate at 37°C prep_cpd->pre_incubate prep_microsomes Prepare Microsome Reaction Mixture prep_microsomes->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Time-point Sampling initiate->sampling terminate Quench Reaction sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Fig. 1: Experimental workflow for an in vitro microsomal stability assay.
In Vivo Oral Bioavailability Study

Objective: To determine the fraction of an orally administered drug that reaches systemic circulation unchanged.

Methodology: A standard in vivo bioavailability study involves administering the test compound via both intravenous (IV) and oral (PO) routes to animal models (e.g., rats, dogs).[7]

Procedure:

  • Dosing:

    • IV Group: Administer a single bolus IV injection of the test compound at a known dose.

    • PO Group: Administer a single oral gavage of the test compound at a known dose.

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and multiple time points post-dose to capture the absorption, distribution, and elimination phases).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 .[6]

Bioavailability_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral (PO) Dosing po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (AUC) lcms_analysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) pk_analysis->bioavailability_calc

Fig. 2: Workflow for an in vivo oral bioavailability study.

Metabolic Pathways and the Role of CYP450

The metabolism of piperidine-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and subsequent oxidation to lactams. The introduction of the 4,4-difluoro moiety is intended to block C-hydroxylation at the 4-position of the piperidine ring, a common site of metabolic attack.

Metabolic_Pathways cluster_metabolism Metabolism (CYP450) cluster_metabolites Metabolites parent_piperidine Piperidine-containing Drug cyp450 CYP450 Enzymes parent_piperidine->cyp450 parent_difluoro 4,4-Difluoropiperidine- containing Drug parent_difluoro->cyp450 blocked C4-Hydroxylation Blocked n_dealkylation N-Dealkylation cyp450->n_dealkylation c4_hydroxylation C4-Hydroxylation cyp450->c4_hydroxylation cyp450->blocked lactam Lactam Formation c4_hydroxylation->lactam

Fig. 3: Proposed metabolic pathways for piperidine vs. 4,4-difluoropiperidine-containing drugs.

Conclusion

The incorporation of a 4,4-difluoropiperidine moiety is a rational strategy in drug design aimed at enhancing metabolic stability by blocking a key site of oxidative metabolism. While this approach is often successful, it is not a panacea. The presented data, particularly from the macrocycle case study, demonstrates that the overall structural and conformational effects of gem-difluorination can sometimes lead to decreased metabolic stability. Therefore, a thorough experimental evaluation of each new chemical entity is paramount. Researchers should not rely solely on the assumption that fluorination will invariably improve pharmacokinetic properties. The provided experimental protocols for in vitro metabolic stability and in vivo bioavailability offer a robust framework for generating the necessary data to make informed decisions in the drug discovery and development process. Direct comparative studies of closely related fluorinated and non-fluorinated analogs will be crucial for building a more comprehensive understanding of the nuanced effects of this chemical modification.

References

The Double-Edged Sword of Fluorination: A Comparative Guide to the Off-Target Effects of Fluorinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine-containing compounds is a widely employed strategy in medicinal chemistry to enhance desirable drug-like properties. This strategic fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity. However, the unique physicochemical properties of fluorine can also lead to unintended interactions with biological targets, known as off-target effects, which are a significant cause of drug candidate attrition. This guide provides a comparative analysis of the off-target effects of fluorinated piperidine (B6355638) compounds versus their non-fluorinated analogs, supported by illustrative experimental data and detailed methodologies for key safety pharmacology assays.

Impact of Fluorination on Off-Target Profiles

The piperidine scaffold is a privileged structure found in numerous approved drugs, valued for its favorable physicochemical properties.[1] Fluorination is often used to block metabolic "soft spots" and extend a drug's half-life.[1] However, the high electronegativity and small size of the fluorine atom can alter the electronic distribution within a molecule, potentially leading to new, unforeseen interactions with a variety of proteins.[1]

The position of the fluorine atom is critical and can drastically alter a compound's selectivity profile. A seemingly minor change, such as moving a fluorine atom from a para- to a meta-position on an aromatic ring attached to a piperidine moiety, can lead to a significant loss of on-target potency and an increase in off-target binding.[1] This underscores the necessity of comprehensive off-target profiling for all fluorinated drug candidates.

Comparative Off-Target Data

Table 1: Illustrative Comparative Off-Target Binding Affinities (Kᵢ in nM) for a Piperidine Compound and its Fluorinated Analog at a Panel of GPCRs

TargetNon-Fluorinated Analog (Kᵢ, nM)Fluorinated Analog (Kᵢ, nM)Fold Change in Affinity
Primary Target 10 5 2-fold increase
Off-Target GPCR 1 (e.g., 5-HT₂ₐ)5001503.3-fold increase
Off-Target GPCR 2 (e.g., D₂)120025002.1-fold decrease
Off-Target GPCR 3 (e.g., α₁)8007501.1-fold increase
Off-Target GPCR 4 (e.g., M₁)>10,0005000>2-fold increase

Note: This data is representative and intended for illustrative purposes. Actual data will vary depending on the specific compounds and assay conditions.

Table 2: Illustrative Comparative Off-Target Inhibition (IC₅₀ in nM) for a Piperidine Compound and its Fluorinated Analog against a Kinase Panel

TargetNon-Fluorinated Analog (IC₅₀, nM)Fluorinated Analog (IC₅₀, nM)Fold Change in Potency
Primary Target 50 20 2.5-fold increase
Off-Target Kinase 1 (e.g., Src)20008002.5-fold increase
Off-Target Kinase 2 (e.g., Lck)8000>10,000>1.25-fold decrease
Off-Target Kinase 3 (e.g., ROCK1)150030002-fold decrease
Off-Target Kinase 4 (e.g., PIM1)>10,0006000>1.7-fold increase

Note: This data is representative and intended for illustrative purposes. Actual data will vary depending on the specific compounds and assay conditions.

Key Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. The following are detailed methodologies for key in vitro assays used in safety pharmacology profiling.

Competitive Radioligand Binding Assay for GPCR Off-Target Screening

Objective: To determine the binding affinity (Kᵢ) of a test compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR target of interest from recombinant cell lines or tissue homogenates.

  • Assay Buffer: Utilize a suitable binding buffer, typically 50 mM Tris-HCl with physiological salts (e.g., 5 mM MgCl₂, 1 mM EDTA) at a specific pH (e.g., 7.4).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and a range of concentrations of the test compound (non-fluorinated or fluorinated piperidine analog).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ADP-Glo™ Kinase Inhibition Assay for Kinase Off-Target Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.

Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer, substrate solution, ATP solution, and the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Manual Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

Objective: To assess the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical off-target for cardiac safety.

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology Setup: Use a patch clamp amplifier, a microscope, and micromanipulators. Borosilicate glass pipettes are pulled to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions: Prepare an external solution (extracellular) and an internal solution (pipette) with appropriate ionic compositions to isolate the hERG current.

  • Giga-seal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the intracellular environment and measurement of the total current across the entire cell membrane.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Compound Application: After obtaining a stable baseline recording, perfuse the external solution containing the test compound at various concentrations onto the cell.

  • Data Acquisition and Analysis: Record the hERG current before and after the application of the test compound. Measure the reduction in the tail current amplitude to determine the percentage of inhibition at each concentration. Fit the concentration-response data to a Hill equation to calculate the IC₅₀ value.

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship of how fluorination can influence off-target effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 Piperidine_Inhibitor Piperidine-Containing Inhibitor Piperidine_Inhibitor->PI3K Inhibition mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Figure 1: Off-target inhibition of the PI3K/AKT/mTOR signaling pathway by a piperidine-containing compound.

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Decision Non_Fluorinated Non-Fluorinated Piperidine Analog Primary_Assay Primary Target Assay Non_Fluorinated->Primary_Assay Off_Target_Panel Off-Target Panel (GPCRs, Kinases, etc.) Non_Fluorinated->Off_Target_Panel Fluorinated Fluorinated Piperidine Analog Fluorinated->Primary_Assay Fluorinated->Off_Target_Panel SAR_Analysis Structure-Activity Relationship (SAR) Primary_Assay->SAR_Analysis Selectivity_Profile Selectivity Profile Comparison Off_Target_Panel->Selectivity_Profile Go_NoGo Go/No-Go Decision for further development SAR_Analysis->Go_NoGo Selectivity_Profile->Go_NoGo

Figure 2: Experimental workflow for comparing the off-target effects of fluorinated and non-fluorinated analogs.

G Start Piperidine Scaffold Fluorination Introduction of Fluorine Start->Fluorination Altered_Properties Altered Physicochemical Properties (e.g., pKa, lipophilicity, conformation) Fluorination->Altered_Properties On_Target Improved On-Target Affinity/Efficacy Altered_Properties->On_Target Off_Target New/Altered Off-Target Interactions Altered_Properties->Off_Target Improved_Selectivity Improved Selectivity Profile On_Target->Improved_Selectivity Adverse_Effects Potential for Adverse Drug Reactions Off_Target->Adverse_Effects Off_Target->Improved_Selectivity can also lead to

Figure 3: Logical relationship of how fluorination influences the target and off-target profile of piperidine compounds.

Conclusion

The strategic use of fluorine in piperidine-containing drug candidates offers significant advantages in optimizing their pharmacokinetic and pharmacodynamic properties.[1] However, this powerful tool comes with the inherent risk of altering the off-target profile of a molecule, which can lead to unforeseen toxicities. A thorough and early assessment of off-target effects using a comprehensive panel of in vitro assays is therefore a critical step in the development of safe and effective fluorinated piperidine-based therapeutics. By carefully characterizing the selectivity profile of both fluorinated and non-fluorinated analogs, researchers can make more informed decisions to guide lead optimization and ultimately increase the probability of clinical success.

References

A Comparative Guide to the ADME Properties of Fluorinated and Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates containing a piperidine (B6355638) scaffold is a widely utilized strategy in medicinal chemistry to modulate their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an objective comparison of the ADME profiles of fluorinated and non-fluorinated piperidines, supported by experimental data and detailed methodologies for key in vitro assays.

The Impact of Fluorination on Key ADME Parameters

Strategic placement of fluorine atoms can significantly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic behavior. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] Furthermore, fluorine's high electronegativity can modulate lipophilicity and the basicity (pKa) of the piperidine nitrogen, which in turn affects membrane permeability, solubility, and plasma protein binding.[2][3]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on key ADME parameters. It is important to note that the data for different parameters may originate from different pairs of non-fluorinated and fluorinated analogs.

Compound Pair ADME Parameter Non-Fluorinated Value Fluorinated Value Fold Change Reference
Piperazin-1-ylpyridazine Series Metabolic Stability (t½ in HLM, min)310535x increase[1]
MK2 Inhibitor Scaffold Caco-2 Permeability (Papp, 10⁻⁶ cm/s)(Implied Lower)(Improved)-[4]
MK2 Inhibitor Scaffold Rat in vivo Clearance (mL/min/kg)10011~9x decrease[4]
General Trend Lipophilicity (logP/logD)VariesGenerally Increases-[2]
General Trend Plasma Protein Binding (% Bound)VariesGenerally Increases-[5][6]

HLM: Human Liver Microsomes

Key Experimental Workflows and Methodologies

Accurate assessment of ADME properties relies on standardized in vitro assays. Below are detailed protocols for three critical experiments.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][8]

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Thaw & Dilute Human Liver Microsomes mix Combine Microsomes, Compound, & NADPH System prep_mics->mix prep_comp Prepare Test Compound Stock Solution prep_comp->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C (0, 5, 15, 30, 60 min) mix->incubate quench Quench Reaction with Cold Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and Clint analyze->calculate

Workflow for a typical in vitro metabolic stability assay.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).[9]

    • Prepare a stock solution of the test compound in an organic solvent like DMSO.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[7]

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome solution, the test compound (final concentration typically 1 µM), and pre-warm to 37°C.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[10]

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the percentage of the compound remaining over time, the half-life (t½), and the intrinsic clearance (Clint).[11]

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics of the intestinal epithelium to predict in vivo drug absorption.[12][13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture teer Measure TEER to Confirm Integrity culture->teer add_comp Add Compound to Apical (A) or Basolateral (B) Side teer->add_comp incubate Incubate at 37°C for a Set Time add_comp->incubate sample Sample from Receiver Compartment incubate->sample analyze Quantify Compound Concentration by LC-MS/MS sample->analyze calculate Calculate Apparent Permeability (Papp) and Efflux Ratio analyze->calculate

Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts in a culture plate.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[14]

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13]

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To measure apical to basolateral (A-to-B) permeability, add the test compound to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.[15]

    • To measure basolateral to apical (B-to-A) permeability and assess active efflux, add the compound to the basolateral compartment and fresh buffer to the apical compartment.[15]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

  • Sample Analysis:

    • At the end of the incubation, take samples from the receiver compartment.

    • Determine the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[13] An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.[16]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.[17][18]

cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis prep_plate Prepare Equilibrium Dialysis Plate add_plasma Add Compound-Spiked Plasma to Donor Chamber prep_plate->add_plasma add_buffer Add Buffer to Receiver Chamber prep_plate->add_buffer incubate Incubate at 37°C with Shaking until Equilibrium is Reached add_plasma->incubate add_buffer->incubate sample Sample from Both Chambers incubate->sample analyze Quantify Compound Concentration by LC-MS/MS sample->analyze calculate Calculate % Unbound and % Bound analyze->calculate

Workflow for the equilibrium dialysis plasma protein binding assay.

Protocol:

  • Assay Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of wells divided into two chambers by a semipermeable membrane.[19]

    • Spike the test compound into plasma from the desired species (e.g., human, rat).

    • Add the compound-spiked plasma to one chamber (the donor chamber) and a dialysis buffer (e.g., phosphate-buffered saline) to the other chamber (the receiver chamber).[20]

  • Equilibrium Dialysis:

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-6 hours).[19][21]

  • Sample Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.[17]

Conclusion

The strategic incorporation of fluorine into piperidine-containing molecules is a powerful tool for optimizing ADME properties. Fluorination can significantly enhance metabolic stability, leading to lower clearance and longer half-lives. Its influence on lipophilicity and basicity can also be leveraged to improve membrane permeability and oral absorption. However, increased lipophilicity may also lead to higher plasma protein binding. The provided experimental protocols offer a framework for the systematic evaluation of these parameters, enabling a data-driven approach to the design of drug candidates with favorable pharmacokinetic profiles.

References

Navigating Stereochemistry: A Comparative Guide to the Conformational Preferences of Mono- vs. Di-fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The piperidine (B6355638) ring, a ubiquitous scaffold in pharmaceuticals, presents a fascinating case study in conformational analysis, particularly when substituted with fluorine. The introduction of one or more fluorine atoms can dramatically alter the ring's preferred conformation, influencing its binding affinity and pharmacokinetic properties. This guide provides an objective comparison of the conformational preferences of mono- and di-fluorinated piperidines, supported by experimental and computational data.

The conformation of a substituted piperidine ring typically involves a dynamic equilibrium between two chair forms, where the substituent can occupy either an axial or an equatorial position. For most non-polar substituents, the equatorial position is sterically favored. However, the introduction of the highly electronegative fluorine atom introduces a complex interplay of electronic and steric effects that can shift this preference, often favoring the seemingly less stable axial conformation.[1][2][3]

Key Factors Influencing Conformation

Several key forces govern the conformational equilibrium in fluorinated piperidines:

  • Hyperconjugation: This involves the donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding σ* orbital of the C-F bond. This interaction is generally stronger when the fluorine atom is in the axial position, thus stabilizing this conformer.[2][3][4]

  • Electrostatic Interactions: Charge-dipole and dipole-dipole interactions play a crucial role, especially in protonated or polar N-substituted piperidines. An axial fluorine can have a favorable electrostatic interaction with a protonated nitrogen (C-F···H-N+), significantly stabilizing the axial conformer.[2][3][4]

  • Steric Repulsion: Classic steric hindrance, particularly 1,3-diaxial interactions, generally destabilizes the axial conformation. However, due to fluorine's relatively small size, this effect is less pronounced compared to larger substituents.[2][3]

  • Solvation Effects: The polarity of the solvent can significantly influence the conformational preference. More polar solvents tend to stabilize the conformer with the larger molecular dipole moment. Often, the axial conformer is more polar, and its stability increases with increasing solvent polarity.[1][2]

Comparative Data: Mono- vs. Di-fluorinated Piperidines

The following tables summarize the experimentally and computationally determined free enthalpy differences (ΔG) between the equatorial and axial conformers for representative mono- and di-fluorinated piperidines. A negative ΔG value indicates a preference for the axial conformer.

Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives
CompoundN-SubstituentSolventΔG (Gas Phase) [kcal/mol]ΔG (Solvent) [kcal/mol]Experimental Observation
1A TFAChloroform+0.3-0.1Axial[2]
1B HClWater+4.8+1.8Axial[2]
1C HWater+3.3+1.1Axial[2]

Data sourced from Nairoukh et al. (2020).[2]

Table 2: Conformational Preferences of cis-3,5-Difluoropiperidine Derivatives
CompoundN-SubstituentSolventΔG (Gas Phase) [kcal/mol]ΔG (Solvent) [kcal/mol]Experimental Observation
2A TFAChloroform+6.2+3.6Axial[2]
2B HClWater+8.6+3.9Axial[2]
2C HWater+7.7+5.2Axial[2]

Data sourced from Nairoukh et al. (2020).[2]

As the data indicates, both mono- and di-fluorinated piperidines exhibit a strong preference for the axial conformation, particularly in solution.[1][2] This preference is generally more pronounced in the di-fluorinated series, where the stabilizing effects of two fluorine atoms are additive. For instance, in the TFA-protected derivatives (1A vs. 2A), the calculated stability of the axial conformer in the gas phase is significantly higher for the di-fluorinated compound.[2] This enhanced axial preference in di-fluorinated systems is largely attributed to more significant hyperconjugative and electrostatic interactions.[3]

Visualizing Conformational Equilibria and Influences

Caption: Conformational equilibrium of 3-fluoropiperidine.

Caption: Conformational equilibrium of cis-3,5-difluoropiperidine.

G Figure 3. Factors Influencing Axial Fluorine Preference cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factor Pref Axial Fluorine Preference Hyper Hyperconjugation (σC-H -> σ*C-F) Hyper->Pref  promotes Electro Electrostatic Interactions (e.g., C-F···H-N+) Electro->Pref  promotes Solvent Polar Solvent Effects Solvent->Pref  promotes Steric Steric Repulsion (1,3-diaxial) Steric->Pref  opposes

Caption: Key interactions governing the axial preference of fluorine.

Experimental and Computational Protocols

The conformational preferences discussed in this guide were determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: The primary experimental method for determining the conformation of fluorinated piperidines is ¹H and ¹⁹F NMR spectroscopy.[2][3]

  • Protocol: Samples of the fluorinated piperidine derivatives are dissolved in various deuterated solvents (e.g., CDCl₃, D₂O, DMSO-d₆). Spectra are recorded at room temperature.

  • Data Analysis: The key parameter for determining the axial or equatorial orientation of the fluorine atom is the vicinal coupling constant between fluorine and the adjacent protons, specifically ³J(¹⁹F, ¹H).[1][2] Large coupling constants (typically > 25 Hz) are indicative of an anti-periplanar relationship, which corresponds to an axial orientation of the fluorine atom. Conversely, smaller coupling constants (typically < 15 Hz) suggest a gauche relationship, indicating an equatorial fluorine.[2]

Computational Modeling
  • Technique: DFT calculations are employed to compute the relative energies of the different conformers and to rationalize the experimental observations.[2][5]

  • Protocol: The geometries of the axial and equatorial conformers of the fluorinated piperidines are optimized. Calculations are performed both in the gas phase and using a Polarizable Continuum Model (PCM) to simulate the effects of different solvents.[2] A common functional and basis set for these types of calculations is M06-2X/def2-QZVPP.[2]

  • Data Analysis: The calculations yield the free enthalpy (ΔG) for each conformer. The difference in free enthalpy (ΔΔG) between the axial and equatorial conformers provides a quantitative measure of their relative stability and allows for a direct comparison with the experimental results.[2]

Conclusion

The fluorination of piperidines introduces a fascinating deviation from standard steric-based conformational predictions. Both mono- and di-fluorinated piperidines demonstrate a marked preference for placing the fluorine substituent in the axial position, a trend that is often enhanced by polar solvents and protonation of the ring nitrogen.[1][2] This preference is more pronounced in di-fluorinated systems due to the cumulative effects of stabilizing hyperconjugative and electrostatic interactions.[3] For drug designers, this predictable control over conformation offers a powerful tool to create more rigid, conformationally defined scaffolds, potentially leading to improved target engagement and optimized drug properties.

References

A Comparative Analysis of the Biological Activity of Fluorinated Piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The piperidine (B6355638) scaffold, a prevalent motif in numerous pharmaceuticals, is a frequent subject of such modifications. This guide provides a comparative analysis of the biological activity of fluorinated piperidine isomers, supported by experimental data, to elucidate the impact of fluorine's position on efficacy and target interaction.

Data Presentation: Quantitative Comparison of Biological Activity

The strategic placement of a fluorine atom on the piperidine ring can significantly influence a compound's binding affinity and inhibitory potency. The following tables summarize quantitative data from various studies, comparing fluorinated piperidine derivatives to their non-fluorinated counterparts and showcasing the effects of positional isomerism.

Table 1: Comparative Receptor Binding Affinities (Ki)
Compound/IsomerTarget ReceptorNon-Fluorinated Ki (nM)Fluorinated Ki (nM)Fold Change in AffinityReference
Benzylpiperidine AnalogSigma-1 Receptor-24 -[1]
4-Phenylpiperidine AnalogSigma-1 Receptor-3.2 (Benzyl) vs. >1000 (4-Fluorobenzyl)>312 (decrease)[1]
CRA13 AnalogCannabinoid Receptor 1 (CB1)5.80.834 6.95 (increase)[2]
CRA13 AnalogCannabinoid Receptor 2 (CB2)1.860.33 5.64 (increase)[2]
N-Benzylpiperidine SeriesDopamine (B1211576) Transporter (DAT)VariesLow nM range-[3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Enzyme Inhibitory Potency (IC50)
Compound/IsomerTarget EnzymeNon-Fluorinated IC50 (µM)Fluorinated IC50 (µM)Fold Change in PotencyReference
Benzylpiperidine AmideTyrosinase-Higher potency observed-[3]
Piperidinone DerivativePancreatic Carcinoma Cell Line-Enhanced anticancer activity-[3]
MAGL Inhibitor SeriesMonoacylglycerol Lipase (MAGL)--3.4-fold increase[3]

Note: A lower IC50 value indicates greater inhibitory potency.

Experimental Protocols

The data presented in this guide are derived from standard, validated biochemical and cellular assays. Below are detailed methodologies for key experiments frequently cited in the study of fluorinated piperidine isomers.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a representative example for determining the binding affinity of test compounds for a specific G-protein coupled receptor (GPCR) or transporter.

  • Membrane Preparation:

    • Cells stably expressing the target receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 200 µL.

    • To each well, add:

      • 50 µL of radioligand (e.g., [3H]-spiperone for dopamine D2 receptors) at a concentration near its Kd.

      • 50 µL of various concentrations of the test compound (fluorinated piperidine isomer).

      • 100 µL of the membrane preparation.

    • For determination of non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold buffer.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Monoamine Oxidase (MAO) Enzyme Inhibition Assay (IC50)

This protocol describes a common method for assessing the inhibitory activity of compounds against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A or MAO-B is used as the enzyme source.

    • A suitable substrate is chosen, such as kynuramine (B1673886) for a continuous spectrophotometric assay.[5]

  • Inhibition Assay:

    • The assay is conducted in a 96-well plate.

    • To each well, add:

      • The MAO enzyme preparation.

      • Various concentrations of the fluorinated piperidine isomer.

      • A pre-incubation period may be included to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by the addition of the substrate (e.g., kynuramine).

  • Detection:

    • The rate of the enzymatic reaction is monitored by measuring the increase in absorbance or fluorescence of the product over time using a plate reader. For kynuramine, the formation of 4-hydroxyquinoline (B1666331) can be measured spectrophotometrically.[5]

  • Data Analysis:

    • The rate of reaction is calculated for each inhibitor concentration.

    • The percent inhibition is determined relative to a control reaction with no inhibitor.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to illustrate a generalized G-protein coupled receptor (GPCR) signaling pathway, a common target for piperidine derivatives, and a typical experimental workflow for evaluating the biological activity of novel compounds.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Fluorinated Piperidine (Agonist) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Generalized GPCR Signaling Pathway

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound Synthesis Synthesis of Fluorinated Piperidine Isomers Structural Analysis Structural Confirmation (NMR, MS) Compound Synthesis->Structural Analysis Binding_Assay Receptor Binding Assays (Ki determination) Structural Analysis->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (IC50 determination) Structural Analysis->Enzyme_Assay Cell_Based_Assay Cell-Based Functional Assays Binding_Assay->Cell_Based_Assay Enzyme_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Profiling (ADME) Cell_Based_Assay->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models

Experimental Workflow for Biological Activity Assessment

References

Safety Operating Guide

Personal protective equipment for handling 4,4-Difluoropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4-Difluoropiperidine hydrochloride (CAS No: 144230-52-4). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Properties:

PropertyValue
Formula C5H9F2N · HCl
Molecular Weight 157.59 g/mol [1]
Appearance White to off-white powder or solid[2]
Melting Point 173-177 °C[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing serious eye irritation.[1] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with care. The following PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles, approved under standards such as NIOSH (US) or EN 166 (EU).Protects against splashes and airborne particles that can cause serious eye damage.[4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).Prevents skin contact.[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when dusts are generated.[3]Reduces the risk of inhaling potentially irritating particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Work Area Ensure fume hood is certified and operational. don_ppe 2. Don PPE Wear all required personal protective equipment. handle_chem 3. Handle Chemical - Open container carefully. - Use appropriate tools for transfer. - Avoid generating dust. don_ppe->handle_chem secure_cont 4. Secure Container Tightly close the container. handle_chem->secure_cont decon 5. Decontaminate Clean all surfaces and equipment. doff_ppe 6. Doff PPE Remove PPE in the correct order. wash 7. Wash Hands Wash hands thoroughly with soap and water.

Caption: Standard operational workflow for handling this compound.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eyes IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Skin IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of water.[5]
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Container Management : Do not mix with other waste. Leave the chemical in its original container. Handle uncleaned containers as you would the product itself.

  • Waste Disposal : Dispose of contents and container in accordance with all local, state, and federal regulations. This should be done at an approved waste disposal plant.[6]

  • Spill Management : In case of a spill, avoid inhalation of dust and substance contact. Ensure adequate ventilation. Suppress dust with a water spray jet if necessary, and prevent the runoff from entering drains. Shovel the spilled material into a suitable, closed container for disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoropiperidine hydrochloride
Reactant of Route 2
4,4-Difluoropiperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.